Tridecanoic acid, sodium salt (1:1)
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3015-50-7 |
|---|---|
Molecular Formula |
C13H26NaO2 |
Molecular Weight |
237.33 g/mol |
IUPAC Name |
sodium tridecanoate |
InChI |
InChI=1S/C13H26O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h2-12H2,1H3,(H,14,15); |
InChI Key |
FYRWSOKGHDXPAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)O.[Na] |
Other CAS No. |
3015-50-7 |
Origin of Product |
United States |
Foundational & Exploratory
Tridecanoic acid, sodium salt (1:1) molecular structure and weight.
An In-depth Technical Guide on Tridecanoic Acid, Sodium Salt (1:1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and weight of Tridecanoic acid, sodium salt (1:1), a compound of interest in various research and development applications.
Quantitative Molecular Data
The following table summarizes the key quantitative properties of Tridecanoic acid, sodium salt (1:1).
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₅NaO₂ | [1][2] |
| Molecular Weight | 237.33 g/mol | [1][3] |
| Alternate Molecular Formula | C₁₃H₂₆O₂.Na | [3][4] |
| Alternate Molecular Weight | 236.33 g/mol | [1][2] |
Molecular Structure Visualization
The molecular structure of Tridecanoic acid, sodium salt (1:1) consists of a thirteen-carbon aliphatic chain of tridecanoic acid where the carboxylic acid proton is replaced by a sodium ion, forming an ionic bond. This structure is visualized in the following diagram.
Caption: Molecular Structure of Tridecanoic Acid, Sodium Salt (1:1).
Experimental Protocols
While this document focuses on the fundamental molecular properties, any experimental determination of these values would typically involve the following standard methodologies:
-
Mass Spectrometry: To determine the molecular weight, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. The sample would be dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument would then measure the mass-to-charge ratio of the resulting ions, allowing for the precise determination of the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure, ¹H and ¹³C NMR spectroscopy would be utilized. The sample would be dissolved in a deuterated solvent, and the NMR spectra would be acquired. The chemical shifts, coupling constants, and integration of the peaks in the spectra would provide detailed information about the connectivity of the atoms in the molecule, confirming the presence of the thirteen-carbon chain and the carboxylate group.
References
An In-Depth Technical Guide to CAS Number 3015-50-7 (Sodium Tridecanoate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties and characteristics of CAS number 3015-50-7, chemically known as sodium tridecanoate. The document collates available data on its chemical and physical properties, synthesis, and spectral characteristics. A notable application as a corrosion inhibitor for copper is discussed, including its mechanism of action. It is important to note that a thorough review of scientific literature reveals a significant lack of data regarding the biological activity, mechanism of action in biological systems, and associated signaling pathways of sodium tridecanoate. Consequently, its direct relevance to drug development is not established at this time. This guide aims to be a foundational resource for researchers interested in the chemical and material science applications of this compound.
Chemical and Physical Properties
Sodium tridecanoate is the sodium salt of tridecanoic acid, a saturated fatty acid with a 13-carbon chain. It is also referred to as n-tridecanoic acid sodium salt.[1]
Identifiers and General Properties
| Property | Value |
| CAS Number | 3015-50-7 |
| IUPAC Name | sodium;tridecanoate |
| Synonyms | n-Tridecanoic acid sodium salt, Sodium n-tridecanoate |
| Molecular Formula | C₁₃H₂₅NaO₂ |
| Molecular Weight | 236.33 g/mol [1] |
| Appearance | White to off-white powder or solid |
| Solubility | Soluble in water |
Physical Constants
| Property | Value |
| Boiling Point | 308.2 °C at 760 mmHg |
| Flash Point | 139.6 °C |
| Vapor Pressure | 0.000299 mmHg at 25 °C |
Synthesis and Purification
Synthesis
The primary method for synthesizing sodium tridecanoate is through the neutralization of tridecanoic acid with a sodium base, such as sodium hydroxide or sodium carbonate.
Reaction: CH₃(CH₂)₁₁COOH + NaOH → CH₃(CH₂)₁₁COONa + H₂O
A detailed experimental protocol for this synthesis is provided below.
Experimental Protocol: Synthesis of Sodium Tridecanoate
Materials:
-
Tridecanoic acid (C₁₃H₂₆O₂)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve a specific molar amount of tridecanoic acid in a minimal amount of 95% ethanol with gentle heating and stirring.
-
In a separate beaker, prepare a stoichiometric equivalent of sodium hydroxide in deionized water.
-
Slowly add the sodium hydroxide solution to the tridecanoic acid solution while stirring continuously.
-
Fit the flask with a condenser and heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
After reflux, allow the solution to cool to room temperature. The sodium tridecanoate may begin to precipitate.
-
To enhance precipitation, the solution can be cooled further in an ice bath.
-
Collect the precipitated sodium tridecanoate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold deionized water to remove any unreacted starting materials.
-
Dry the purified sodium tridecanoate in a vacuum oven at a low temperature to remove residual solvent.
Logical Workflow for Synthesis:
Purification by Recrystallization
For higher purity, sodium tridecanoate can be recrystallized. A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, such as an ethanol-water mixture.
Spectral Data (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons of the alkyl chain.
-
A triplet around 0.8-0.9 ppm for the terminal methyl (CH₃) group.
-
A multiplet around 1.2-1.6 ppm for the methylene (CH₂) groups in the middle of the chain.
-
A triplet around 2.1-2.3 ppm for the methylene (CH₂) group adjacent to the carboxylate group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the alkyl chain and a characteristic signal for the carboxylate carbon.
-
A signal around 14 ppm for the terminal methyl carbon.
-
A series of signals between 22 and 35 ppm for the methylene carbons.
-
A downfield signal around 180 ppm for the carboxylate carbon.
FT-IR Spectroscopy
The FT-IR spectrum would be characterized by:
-
Strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region.
-
A strong, characteristic absorption band for the carboxylate (COO⁻) asymmetric stretching vibration around 1550-1610 cm⁻¹.
-
A weaker symmetric stretching vibration for the carboxylate group around 1400-1450 cm⁻¹.
Mass Spectrometry
In a mass spectrum, sodium tridecanoate would likely show a molecular ion peak corresponding to the sodium salt or fragmentation patterns related to the loss of the sodium ion and subsequent fragmentation of the tridecanoate anion.
Applications
Corrosion Inhibition
A significant application of sodium tridecanoate is as a corrosion inhibitor, particularly for copper and its alloys. It forms a protective film on the metal surface, which passivates the metal and prevents corrosive agents from reaching it.
Mechanism of Corrosion Inhibition: The mechanism involves the adsorption of the tridecanoate anions onto the copper surface. This forms a well-ordered, polymolecular layer that acts as a barrier to inhibit the dissolution of copper.
Experimental Workflow for Electrochemical Testing:
Other Applications
Sodium tridecanoate also finds use as a:
-
Surfactant: Due to its amphiphilic nature, it can be used in detergents and cleaning products.
-
Emulsifier: It can help to stabilize emulsions in various industrial formulations.
-
Component in Cosmetics: It may be used in personal care products.
Biological Activity and Drug Development Potential
A comprehensive search of the scientific literature did not yield any significant studies on the biological activity of sodium tridecanoate. There is no available data on its cytotoxicity, anti-inflammatory, antimicrobial, or other pharmacological effects. Furthermore, no information was found regarding its mechanism of action in biological systems or its interaction with any cellular signaling pathways.
Conclusion for Drug Development Professionals: Based on the current lack of available data, CAS number 3015-50-7 (sodium tridecanoate) does not appear to be a compound of significant interest for drug development purposes. Its known applications are primarily in the fields of material science and industrial chemistry.
Safety and Handling
According to available safety data sheets, sodium tridecanoate is not classified as a hazardous substance. However, standard laboratory safety practices should always be followed when handling this or any chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for rigorous, peer-reviewed scientific research. The absence of information on biological activity does not definitively mean a lack thereof, but rather that it has not been reported in the searched literature. Researchers should conduct their own comprehensive literature reviews and experimental validation.
References
Solubility of Tridecanoic acid, sodium salt (1:1) in water and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of tridecanoic acid, sodium salt (1:1). Tridecanoic acid, a saturated fatty acid with a 13-carbon chain, and its corresponding sodium salt are of significant interest in various scientific and industrial applications, including pharmaceuticals, due to their surfactant properties. Understanding the solubility of this compound in both aqueous and organic media is critical for formulation development, drug delivery, and various biochemical assays.
Core Solubility Data
The solubility of a substance is a fundamental physicochemical property that dictates its behavior in different solvent systems. While general statements about the water solubility of sodium salts of fatty acids are common, precise quantitative data is essential for scientific rigor.
Solubility in Water
Factors Influencing Aqueous Solubility
The aqueous solubility of fatty acid salts can be influenced by several factors:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, for some surfactants, a point of decreased solubility, known as the Krafft point, can be observed. Below this temperature, the solubility is limited to the concentration of the monomeric surfactant, while above it, solubility increases dramatically due to the formation of micelles.
-
pH: The pH of the aqueous solution can significantly impact the solubility of fatty acid salts. In acidic conditions, the sodium salt can be protonated to form the less soluble free fatty acid, potentially leading to precipitation.
-
Presence of Electrolytes: The addition of other salts to the solution can affect the solubility of surfactants through the common ion effect or by altering the ionic strength of the medium, which can influence micelle formation.
Solubility in Organic Solvents
Information regarding the solubility of tridecanoic acid, sodium salt in organic solvents is also limited in publicly available literature. However, data for the free acid, tridecanoic acid, provides some indication of its behavior in non-aqueous environments. Tridecanoic acid is reported to be soluble in several organic solvents.
Table 1: Quantitative Solubility of Tridecanoic Acid in Select Organic Solvents
| Solvent | Solubility (approx.) |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL |
| Ethanol | 25 mg/mL |
| Dimethylformamide (DMF) | 25 mg/mL |
It is also noted that tridecanoic acid exhibits good solubility in non-polar organic solvents such as hexane, petroleum ether, chloroform, and ether. The solubility of the sodium salt in these solvents may differ. While some sources suggest that sodium salts of fatty acids are soluble in ethanol, others indicate they are not, highlighting the need for empirical determination for this specific compound.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized and well-documented experimental protocols. The following methodologies are based on established guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 105, and common laboratory practices.
Determination of Aqueous Solubility (Flask Method)
This method is suitable for substances with a solubility greater than 10⁻² g/L.
1. Principle: An excess amount of the solid tridecanoic acid, sodium salt is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined using a suitable analytical method.
2. Materials:
-
Tridecanoic acid, sodium salt (of known purity)
-
Deionized or distilled water
-
Constant temperature shaker bath or magnetic stirrer with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument (e.g., HPLC, GC, titration setup)
3. Procedure:
-
Preparation: Add an excess amount of tridecanoic acid, sodium salt to a suitable vessel (e.g., a glass flask with a stopper). The excess amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Equilibration: Add a known volume of water to the vessel. Place the vessel in a constant temperature bath and agitate it for a predetermined period. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous phase from the solid by centrifugation or filtration. It is crucial to perform this step at the same temperature as the equilibration to avoid changes in solubility.
-
Analysis: Determine the concentration of tridecanoic acid, sodium salt in the clear supernatant using a validated analytical method. This could involve titration with a standardized acid, or a chromatographic technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after appropriate sample preparation (e.g., derivatization for GC).
-
Calculation: Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
Determination of Solubility in Organic Solvents
The same flask method described for aqueous solubility can be adapted for organic solvents.
1. Principle: Similar to the aqueous method, an excess of the solute is equilibrated with the organic solvent at a constant temperature.
2. Materials:
-
Tridecanoic acid, sodium salt
-
Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO) of high purity
-
Equipment as listed for the aqueous solubility determination.
3. Procedure:
-
Follow the same steps of preparation, equilibration, and phase separation as outlined for the aqueous solubility determination, replacing water with the organic solvent of interest.
-
Analysis: The choice of analytical method will depend on the solvent and the properties of tridecanoic acid, sodium salt. HPLC is often a suitable technique. The analytical method must be validated for the specific solvent system.
-
Calculation: Report the solubility in the respective organic solvent in standard units.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in a typical solubility determination experiment.
Caption: Logical workflow for experimental solubility determination.
This guide underscores the importance of precise, quantitative data for understanding the solubility of tridecanoic acid, sodium salt. While general principles suggest its aqueous solubility, the lack of specific data in the literature highlights a knowledge gap. The provided experimental protocols offer a framework for researchers to empirically determine these crucial parameters, enabling more informed development and application of this compound.
An In-depth Technical Guide to the Safety and Handling of Tridecanoic Acid, Sodium Salt (1:1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety data and handling precautions for Tridecanoic acid, sodium salt (1:1), also known as Sodium Tridecanoate. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with the necessary information for the safe handling, storage, and disposal of this compound. The information herein is compiled from available Safety Data Sheets (SDS) and general laboratory safety protocols. It is critical to note that, according to the available documentation, Sodium Tridecanoate is not classified as a hazardous substance.
Chemical Identification and Physical Properties
Sodium Tridecanoate is the sodium salt of the saturated fatty acid, tridecanoic acid. It is essential to distinguish this compound from substances with similar names or previously mis-assigned CAS numbers.
| Identifier | Value |
| Chemical Name | Tridecanoic acid, sodium salt (1:1) |
| Synonyms | Sodium Tridecanoate, n-Tridecanoic acid sodium salt |
| CAS Number | 3015-50-7 |
| Molecular Formula | C₁₃H₂₅NaO₂ |
| Molecular Weight | 236.33 g/mol |
| Physical State | Solid |
| Purity | >99%[1] |
Hazard Identification and Classification
According to the Safety Data Sheet provided by Larodan, Sodium Tridecanoate is not classified as hazardous under regulation 1272/2008.[2]
| Hazard Classification | Classification |
| GHS Classification | Not classified as hazardous[2] |
| Signal Word | Not applicable[2] |
| Hazard Pictograms | Not applicable[2] |
| Hazard Statements | Not applicable[2] |
Potential Health Effects: While not classified as hazardous, minor irritation may occur in susceptible individuals.[2] Ingestion of large quantities may lead to nausea and vomiting.[2]
Toxicological Data
No specific quantitative toxicological data for Sodium Tridecanoate has been reported in the reviewed safety data sheets.
| Toxicological Endpoint | Value |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not classified as an acutely toxic substance[2] |
| Skin Corrosion/Irritation | The product is not corrosive. Minor irritation may arise for persons who are prone/susceptible.[2] |
| Serious Eye Damage/Irritation | No information available[2] |
| Respiratory or Skin Sensitization | Not sensitizing[2] |
| Germ Cell Mutagenicity | No mutagenic effects have been reported for this substance[2] |
| Carcinogenicity | No carcinogenic effects have been reported for this product[2] |
| Reproductive Toxicity | No reproductive toxic effects have been reported for this substance[2] |
Handling and Storage
Adherence to standard laboratory practices is recommended for handling Sodium Tridecanoate.
Safe Handling Protocol
-
Observe the usual precautions for handling chemicals.[2]
-
Avoid spillage, inhalation, and contact with eyes and skin.[2]
-
Keep containers well-closed when not in use.[2]
-
General protective and hygienic measures include washing hands after handling.
Storage Conditions
-
Store in a dry and cool area.[2]
-
Ensure the storage space is well-ventilated.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Experimental Protocols: Safety and Emergency Procedures
While specific experimental protocols involving Sodium Tridecanoate will vary, the following outlines the general safety and emergency procedures based on its non-hazardous nature as a solid.
First-Aid Measures
The following diagram illustrates the recommended first-aid workflow in case of accidental exposure.
References
Natural sources and occurrence of tridecanoic acid.
An In-depth Technical Guide to the Natural Sources and Occurrence of Tridecanoic Acid
Introduction
Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, is gaining interest within the scientific community for its unique metabolic properties and potential as a biomarker.[1] Unlike its even-chained counterparts, the metabolism of tridecanoic acid yields propionyl-CoA, which can replenish tricarboxylic acid (TCA) cycle intermediates and support gluconeogenesis.[1] This document provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies related to tridecanoic acid, intended for researchers, scientists, and professionals in drug development.
Natural Occurrence and Dietary Sources
Tridecanoic acid is found in trace amounts in a variety of natural sources, including dairy products, plants, and fermented foods.[1][2][3] Its presence in dairy is largely attributed to the lipogenesis by rumen bacteria.[1]
Microbial Origins
The primary natural sources of odd-chain saturated fatty acids, including tridecanoic acid, are microorganisms. Rumen bacteria in cattle and other ruminants incorporate propionate into their lipid synthesis, leading to the presence of these fatty acids in milk and meat products.[1] In humans, anaerobic bacteria in the colon can also produce odd-chain fatty acids, which are then absorbed into circulation.[1] Tridecanoic acid has also been identified as a product of the anaerobic biodegradation of n-hexadecane by certain microbial consortia.[3]
Dairy Products
Dairy products are a significant dietary source of tridecanoic acid for humans, although it is present in small quantities.[1][4][5] The concentration can vary depending on the specific product and its fat content.
Plant Sources
Tridecanoic acid has been identified in a number of plants. Some of the reported plant sources include nutmeg, muskmelon, black elderberry, and coconut.[2] It has also been reported in Leea guineensis and Inula grandis.[6]
Fermented Foods
Certain fermented foods can also contain small amounts of tridecanoic acid.[1] Examples include some aged cheeses, kefir, and natto.[1]
Human Milk
Tridecanoic acid is also a component of human milk.[7][8] Its concentration can be influenced by maternal diet.[8][9]
Quantitative Data on Tridecanoic Acid Occurrence
The following table summarizes the concentration of tridecanoic acid in various food sources as reported in the literature.
| Food Source | Concentration (mg per 100g) | Reference |
| Curry Powder | 79 | [4] |
| Cream (milk fat) | 39 | [5] |
| Whipping cream (milk fat) | 33 | [5] |
| Chili Powder | 27 | [4] |
| Natural cheese (cream) | 27 | [5] |
| Natural cheese (parmesan) | 26 | [5] |
| American Cheese Food | 25 | [4] |
| Natural cheese (gouda) | 23 | [5] |
| Cheese spread | 22 | [5] |
| Natural cheese (blue) | 22 | [5] |
| Natural cheese (camembert) | 22 | [5] |
| Natural cheese (emmental) | 21 | [5] |
| Natural cheese (edam) | 21 | [5] |
| Cream (milk and vegetable fat) | 19 | [5] |
| Whipping cream (milk and vegetable fat) | 16 | [5] |
| Canned Cream Of Chicken Soup | 10 | [4] |
| Bavarian cream | 5 | [5] |
| Dry Chicken Noodle Soup Mix | 4 | [4] |
| Short cake | 4 | [5] |
| Natural cheese (cottage) | 4 | [5] |
| Goat milk | 3 | [5] |
| Yogurt (whole milk, unsweetened) | 3 | [5] |
| Ordinary liquid milk | 3 | [5] |
| Chocolate Milk Beverage | 2 | [4] |
| Chocolate Puddings | 2 | [4] |
| Egg Custards | 2 | [4] |
| Lasagna With Meat & Sauce | 2 | [4] |
| Reduced Fat Milk (2%) | 2 | [4] |
| Jelly (milk) | 2 | [5] |
| Dry Onion Soup Mix | 1 | [4] |
| Italian Dressing (Fat-Free) | 1 | [4] |
| Waffle (jam) | 1 | [5] |
Biological Role and Signaling Pathways
Tridecanoic acid, as an odd-chain fatty acid, has a distinct metabolic fate compared to even-chain fatty acids.[1]
β-Oxidation Pathway
Within the mitochondria, tridecanoic acid undergoes β-oxidation.[1] This process involves the sequential removal of two-carbon units in the form of acetyl-CoA.[1] For tridecanoic acid, this continues until a three-carbon fragment, propionyl-CoA, remains.[1][10] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA.[1][10] Succinyl-CoA can then enter the TCA cycle, contributing to anaplerosis and providing a substrate for gluconeogenesis.[1][10]
Experimental Protocols for Analysis
The quantification of tridecanoic acid in biological and food matrices typically involves lipid extraction, derivatization, and chromatographic separation coupled with detection.
Lipid Extraction
A widely used method for lipid extraction is the Folch procedure or a modification thereof.[11]
Modified Folch Extraction Protocol:
-
Homogenize the sample in a chloroform/methanol mixture (typically 2:1, v/v).
-
Add a known amount of an internal standard, such as a deuterated or a different odd-chain fatty acid (e.g., nonadecanoic acid), to the sample prior to extraction for accurate quantification.[11]
-
After vigorous mixing, the mixture is centrifuged to separate the phases.
-
The lower chloroform phase, containing the lipids, is carefully collected.
-
The solvent is then evaporated under a stream of nitrogen to concentrate the lipid extract.[11]
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For gas chromatography (GC) analysis, the fatty acids are typically converted to their more volatile methyl ester derivatives (FAMEs).
Transesterification Protocol:
-
The dried lipid extract is redissolved in a small volume of chloroform.
-
A solution of methanol and an acid catalyst, such as hydrochloric acid or boron trifluoride (BF3), is added.[11][12]
-
The mixture is heated (e.g., at 100°C for 1 hour) in a sealed tube to allow for the transesterification reaction to complete.[11]
-
After cooling, the FAMEs are extracted into an organic solvent like hexane.[11]
-
The hexane layer is collected and may be washed with water to remove the catalyst and other polar impurities.
-
The final hexane solution containing the FAMEs is concentrated before GC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of fatty acids.
GC-MS Protocol:
-
An aliquot of the FAMEs solution is injected into the GC.
-
The FAMEs are separated on a capillary column (often a polar column) based on their boiling points and polarity.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
-
Quantification is achieved by comparing the peak area of the tridecanoic acid methyl ester to that of the internal standard.
Conclusion
Tridecanoic acid, while present in trace amounts in the human diet, is a fascinating molecule with a unique metabolic pathway that distinguishes it from more common even-chain fatty acids. Its primary natural sources are microbial, leading to its presence in dairy products and, to a lesser extent, fermented foods and certain plants. The analytical methods for its quantification are well-established, typically relying on GC-MS analysis of its methyl ester derivative. Further research into the physiological roles of tridecanoic acid and its potential as a biomarker for dietary intake and gut microbiome activity is warranted.
References
- 1. news-medical.net [news-medical.net]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 15 Foods With Tridecanoic Acid (13:0) - Care Omnia Nutrition [careomnia.com]
- 5. Foods High in Tridecanoic acid (1st - 20th) | Whole Food Catalog [wholefoodcatalog.info]
- 6. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Predictors of Human Milk Fatty Acids and Associations with Infant Growth in a Norwegian Birth Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Content of industrially produced trans fatty acids in breast milk: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
Spectroscopic data (NMR, IR, Mass Spec) for Tridecanoic acid, sodium salt (1:1).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Tridecanoic acid, sodium salt (1:1), a saturated fatty acid salt with applications in various research and development sectors. Due to the limited availability of directly published spectra for this specific salt, this guide presents predicted data based on the well-established spectroscopic characteristics of sodium carboxylates and fatty acids. Detailed, generalized experimental protocols for acquiring such data are also provided.
Chemical Structure and Properties
-
IUPAC Name: Sodium tridecanoate
-
Synonyms: Tridecanoic acid, sodium salt
-
CAS Number: 3015-50-7[1]
-
Molecular Formula: C₁₃H₂₅NaO₂[2]
-
Molecular Weight: 236.33 g/mol [2]
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for Tridecanoic acid, sodium salt. These values are predicted based on analogous compounds and the known effects of converting a carboxylic acid to its sodium salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 2.2 - 2.5 | Triplet | Protons on C2 (α-CH₂) |
| ~ 1.5 - 1.7 | Multiplet | Protons on C3 (β-CH₂) |
| ~ 1.2 - 1.4 | Multiplet | Protons on C4-C12 (-(CH₂)₉-) |
| ~ 0.9 | Triplet | Protons on C13 (-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)
| Chemical Shift (ppm) | Assignment |
| ~ 180 - 185 | C1 (Carboxylate, -COO⁻) |
| ~ 35 - 40 | C2 (α-CH₂) |
| ~ 25 - 35 | C3-C11 (-(CH₂)₉-) |
| ~ 22 - 25 | C12 (-CH₂) |
| ~ 14 | C13 (-CH₃) |
Infrared (IR) Spectroscopy
The conversion of the carboxylic acid to its sodium salt results in the disappearance of the broad O-H stretch and the C=O stretch of the acid. These are replaced by the characteristic stretches of the carboxylate anion.
Table 3: Predicted IR Absorption Bands (Solid State, KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 - 2915 | Strong | Asymmetric C-H stretching of CH₃ and CH₂ groups |
| 2874 - 2847 | Strong | Symmetric C-H stretching of CH₃ and CH₂ groups |
| ~ 1540 - 1650 | Strong | Asymmetric stretching of the carboxylate (COO⁻) group[3] |
| ~ 1400 - 1470 | Medium | Symmetric stretching of the carboxylate (COO⁻) group and CH₂ scissoring[3][4] |
Mass Spectrometry (MS)
The mass spectrum of sodium tridecanoate is highly dependent on the ionization technique. Electrospray Ionization (ESI) is the preferred method for such salts.
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| Ionization Mode | Predicted m/z | Assignment |
| Negative | 213.18 | [M-Na]⁻ (Tridecanoate anion) |
| Positive | 259.16 | [M+Na]⁺ (Sodium adduct of the sodium salt) |
Fragmentation: In tandem MS (MS/MS) experiments, fragmentation of the [M-Na]⁻ ion would likely involve the loss of CO₂ (44 Da) and successive losses of C₂H₄ units (28 Da) from the alkyl chain.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Tridecanoic acid, sodium salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O). Ensure complete dissolution.
-
Instrumentation:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Probe: Standard 5 mm probe.
-
Temperature: Room temperature (e.g., 298 K).
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard.
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR accessory or sample holder for KBr pellets.
-
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
-
Instrumentation:
-
Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).
-
-
Data Acquisition (ESI):
-
Ionization Mode: Both positive and negative ion modes should be tested.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Source Parameters: Optimize the capillary voltage, cone voltage, desolvation gas temperature, and flow rate to achieve a stable signal and maximize the ion of interest.
-
Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Tridecanoic acid, sodium salt.
Caption: Workflow for Spectroscopic Analysis of Tridecanoic Acid, Sodium Salt.
References
Methodological & Application
Application Notes and Protocols for Tridecanoic Acid, Sodium Salt (1:1) as a Surfactant in Emulsions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data for Tridecanoic acid, sodium salt (1:1) as a surfactant is limited in publicly available literature. Therefore, data for its closest chemical homologs, sodium dodecanoate (C12) and sodium myristate (C14), are presented as representative examples to infer its potential properties and performance.
Introduction
Tridecanoic acid, sodium salt (CAS Number: 3015-50-7) is the sodium salt of the saturated fatty acid tridecanoic acid.[1] As an amphiphilic molecule, it possesses a hydrophilic carboxylate head group and a hydrophobic 13-carbon tail. This structure imparts surface-active properties, making it a candidate for use as an anionic surfactant in the formulation of emulsions.[2] Emulsions are dispersions of two immiscible liquids, such as oil and water, where one liquid is distributed in the form of fine droplets within the other. Surfactants like sodium tridecanoate are crucial for stabilizing these systems by reducing the interfacial tension between the oil and water phases and forming a protective layer around the dispersed droplets to prevent coalescence.
These application notes provide an overview of the potential use of tridecanoic acid, sodium salt as a primary emulsifier in oil-in-water (O/W) emulsions, which are of significant interest in the pharmaceutical, cosmetic, and food science industries for the delivery of lipophilic active ingredients.[3][4]
Physicochemical Properties
The effectiveness of a surfactant is determined by its physicochemical properties. The following table summarizes key parameters for sodium salts of fatty acids with chain lengths similar to tridecanoic acid.
Table 1: Physicochemical Properties of Analogous Fatty Acid Sodium Salts
| Property | Sodium Dodecanoate (C12) | Sodium Myristate (C14) | Expected Trend for Sodium Tridecanoate (C13) |
| Molecular Formula | C₁₂H₂₃NaO₂ | C₁₄H₂₇NaO₂ | C₁₃H₂₅NaO₂ |
| Molecular Weight ( g/mol ) | 222.32 | 250.37 | 236.34 |
| Critical Micelle Concentration (CMC) in water at 25°C | ~8.1 - 8.3 mM[5][6] | ~2.1 - 4.5 mM[6][7] | Intermediate between C12 and C14 |
| Surface Tension at CMC (mN/m) in water at 25°C | ~25-37[8] | ~23-43 (pH dependent)[5] | Intermediate between C12 and C14 |
| Hydrophile-Lipophile Balance (HLB) Value (Calculated) | ~15-20 (Anionic surfactants generally have high HLB values)[9][10] | ~15-20 | ~15-20 |
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing a simple O/W emulsion using a high-shear homogenizer.
Materials:
-
Tridecanoic acid, sodium salt
-
Oil phase (e.g., medium-chain triglycerides, mineral oil, or a specific drug carrier oil)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
High-shear homogenizer (e.g., rotor-stator type)
-
Heating plate
Procedure:
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of tridecanoic acid, sodium salt and dissolve it in the deionized water in a beaker.
-
Gently heat the solution on a heating plate to approximately 60-70°C to ensure complete dissolution of the surfactant. Stir continuously with a magnetic stirrer.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, heat the oil phase to the same temperature as the aqueous phase (60-70°C).
-
-
Pre-emulsification:
-
While stirring the aqueous phase, slowly add the oil phase.
-
Continue stirring for 5-10 minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Transfer the pre-emulsion to the vessel of the high-shear homogenizer.
-
Homogenize at a high speed (e.g., 5,000 - 10,000 rpm) for 5-15 minutes. The optimal speed and time will depend on the specific formulation and desired droplet size.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature while stirring gently.
-
-
Storage:
-
Store the final emulsion in a sealed container.
-
Protocol for Emulsion Characterization
The size of the dispersed oil droplets is a critical parameter for emulsion stability and performance. Dynamic Light Scattering (DLS) is a common technique for measuring droplet size in the sub-micron range.[11]
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)
-
Cuvettes
-
Deionized water for dilution
Procedure:
-
Dilute a small sample of the emulsion with deionized water to a suitable concentration for DLS analysis (this prevents multiple scattering effects).
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement according to the instrument's operating procedure.
-
Analyze the data to obtain the mean droplet diameter (e.g., Z-average) and the polydispersity index (PDI), which indicates the width of the size distribution.
Emulsion stability can be assessed by monitoring changes in droplet size and observing physical signs of destabilization (creaming, coalescence, phase separation) over time.
Methods:
-
Visual Observation: Store the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for signs of instability at regular intervals (e.g., daily for the first week, then weekly).
-
Accelerated Stability Testing: Centrifugation can be used to accelerate destabilization processes. Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes) and observe any phase separation.
-
Droplet Size Monitoring: Measure the droplet size of the emulsion using DLS at different time points during storage. A significant increase in the mean droplet size indicates coalescence and instability.[12]
-
Backscattering Analysis: Instruments like the Turbiscan can monitor changes in backscattering and transmission of light through the emulsion over time, providing a quantitative measure of stability (Emulsion Stability Index).[13][14]
Visualizations
The following diagrams illustrate the experimental workflow for emulsion preparation and characterization.
Caption: Experimental workflow for emulsion preparation and characterization.
Caption: Mechanism of emulsion stabilization by a surfactant.
Applications in Drug Development
Oil-in-water emulsions stabilized by fatty acid salts like sodium tridecanoate are promising vehicles for the delivery of poorly water-soluble drugs.[3] The oily core of the emulsion droplets can encapsulate lipophilic active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability.[15] Potential applications include:
-
Oral Drug Delivery: Encapsulation in emulsions can protect the API from degradation in the gastrointestinal tract and facilitate its absorption.[3]
-
Parenteral Drug Delivery: Nanoemulsions can be formulated for intravenous administration, allowing for targeted drug delivery and controlled release.
-
Topical Formulations: Emulsions provide a suitable base for creams and lotions, enabling the delivery of APIs to the skin.
Researchers should consider the potential for pH sensitivity, as the carboxylate head group of the fatty acid salt can be protonated at low pH, which may affect the stability of the emulsion. Additionally, the presence of electrolytes can influence the stability of emulsions stabilized by ionic surfactants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-in-Oil-in-Water Emulsion: An Innovative Paradigm to Improve Drug Stability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Protonation on the Solution and Phase Behavior of Aqueous Sodium Myristate. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. What is HLB? [en.jiahua.com]
- 11. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Unravelling the effect of droplet size on lipid oxidation in O/W emulsions by using microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oil-in-Water Emulsion Stability Evaluation Using Experimental Design, Multiple Light Scattering and Acoustic Attenuation Spectroscopy | Bendjaballah | International Review of Physics (IREPHY) [praiseworthyprize.org]
- 15. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Tridecanoic Acid, Sodium Salt (1:1) as an Internal Standard in Gas Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tridecanoic acid, sodium salt (1:1), often referred to as sodium tridecanoate, as an internal standard in gas chromatography (GC). Its stable, non-endogenous nature in many biological samples makes it an excellent choice for accurate and reliable quantification of fatty acids and other organic acids in complex matrices.
Principle and Rationale for Use
In quantitative gas chromatography, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This method corrects for variations in injection volume, sample preparation, and instrument response, leading to improved precision and accuracy.
Tridecanoic acid is a C13 saturated fatty acid, which is advantageous as it is typically absent or present in very low concentrations in most biological and environmental samples. This minimizes interference with endogenous analytes. Its chemical properties are similar to many fatty acids of interest, ensuring comparable extraction efficiency and derivatization reactivity.
Applications
Tridecanoic acid has been successfully employed as an internal standard in a variety of GC-based analyses:
-
Lipid Analysis: Quantification of total intramuscular fat in broiler chickens and analysis of fatty acid profiles in Chinook salmon roe lipids.[1]
-
Food Science: Used as a reference standard for the quantification of fatty acids in meat samples.[1]
-
Clinical and Metabolomics Research: Determination of hippuric and methylhippuric acids in urine, which are metabolites of toluene and xylene.[1] It has also been used in the analysis of the fatty acid profile of the initial oral biofilm (pellicle).[2]
-
Environmental Analysis: Quantification of fatty acids (C8-C22) in wastewater samples.[1]
Quantitative Data Summary
The following table summarizes the quantitative parameters from a study utilizing tridecanoic acid as an internal standard for the analysis of fatty acids in wastewater using GC-MS with selected ion monitoring (SIM).
| Parameter | Value | Matrix | Analytical Method |
| Applicable Concentration Range | 0.010 to 10 mg/L | Wastewater | GC/MS-SIM |
| Detection Limits | 0.008 to 0.016 mg/L | Wastewater | GC/MS-SIM |
| Coefficient of Variation (for hippuric and methylhippuric acids in urine) | < 5% (for 10 determinations) | Urine | Gas Chromatography |
Data sourced from a study by A. González Casado et al. and another by J. R. Caperos and J. G. Fernandez.[1]
Experimental Protocols
Below are detailed protocols for the use of tridecanoic acid as an internal standard. These are generalized methodologies and may require optimization for specific applications.
Preparation of Internal Standard Stock Solution
A stock solution of the internal standard is prepared to be added to samples and calibration standards.
Materials:
-
Tridecanoic acid, sodium salt
-
Methanol (or another suitable organic solvent)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh a known amount of tridecanoic acid, sodium salt.
-
Dissolve the weighed standard in a small amount of methanol in a volumetric flask.
-
Bring the solution to the final volume with methanol and mix thoroughly to ensure homogeneity.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.
Sample Preparation: Lipid Extraction and Derivatization
For the analysis of fatty acids by GC, they must first be extracted from the sample matrix and then derivatized to form more volatile and less polar esters (e.g., fatty acid methyl esters - FAMEs).
Materials:
-
Sample (e.g., biological tissue, wastewater)
-
Tridecanoic acid internal standard stock solution
-
Chloroform/Methanol mixture (2:1, v/v)
-
Hexane
-
Water (deionized)
-
BF3-methanol solution or concentrated Hydrochloric Acid
-
Nitrogen gas
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath
Protocol for Fatty Acid Analysis in Biological Samples (e.g., Oral Biofilm): [2]
-
Spiking with Internal Standard: To the sample, add a known volume of the tridecanoic acid internal standard stock solution.
-
Lipid Extraction (Modified Folch Procedure):
-
Add a chloroform/methanol (2:1, v/v) solution to the sample.
-
Vortex the mixture vigorously.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Transesterification to FAMEs:
-
Dissolve the dried lipid extract in a small amount of chloroform.
-
Add methanol followed by concentrated hydrochloric acid.
-
Overlay the solution with nitrogen, seal the tube, and vortex.
-
Heat the mixture at 100°C for 1 hour.
-
After cooling, add hexane and water to extract the FAMEs.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are typical GC-MS parameters. These should be optimized for the specific analytes and instrument.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | Select FAME capillary column (50 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Start at 50°C (hold 5 min), ramp at 6.5°C/min to 260°C (hold 8 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (for FAMEs) | m/z 74, 87 (characteristic fragments) |
Parameters based on a method for pellicle sample analysis.[2]
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for quantitative analysis using an internal standard with GC-MS.
References
Protocol for preparing a standard solution of Tridecanoic acid, sodium salt (1:1).
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This protocol provides a detailed procedure for the preparation of a standard solution of Tridecanoic acid, sodium salt (1:1). Tridecanoic acid, a saturated fatty acid, and its sodium salt are utilized in various research and development applications, including as a reference standard in analytical chemistry, in the formulation of pharmaceuticals, and in cell culture media. Accurate preparation of standard solutions is critical for ensuring the reproducibility and validity of experimental results.
This document outlines the necessary materials, equipment, and a step-by-step methodology for preparing a standard solution of a specified concentration. It also includes important safety precautions and quantitative data presented in a clear, tabular format for ease of use. The provided workflow diagram, generated using Graphviz, offers a visual representation of the entire process, from initial calculations to the final storage of the standard solution. Adherence to this protocol will enable researchers to prepare accurate and reliable standard solutions of Tridecanoic acid, sodium salt for their specific applications.
Quantitative Data Summary
| Parameter | Value |
| Chemical Name | Tridecanoic acid, sodium salt |
| Molecular Formula | C₁₃H₂₅NaO₂ |
| Molecular Weight | 237.33 g/mol [1][2] |
| Appearance | White to off-white powder or solid[2] |
| Solubility | Soluble in water[2] |
Table 1: Mass of Tridecanoic Acid, Sodium Salt Required for Various Standard Solution Concentrations
| Desired Concentration (M) | Volume of Volumetric Flask (mL) | Mass of Tridecanoic Acid, Sodium Salt (mg) |
| 0.1 | 100 | 2373.3 |
| 0.05 | 100 | 1186.7 |
| 0.01 | 100 | 237.3 |
| 0.1 | 50 | 1186.7 |
| 0.05 | 50 | 593.4 |
| 0.01 | 50 | 118.7 |
| 0.1 | 25 | 593.4 |
| 0.05 | 25 | 296.7 |
| 0.01 | 25 | 59.3 |
Experimental Protocol
Materials and Equipment
-
Tridecanoic acid, sodium salt (purity ≥98%)
-
Deionized water (or other appropriate solvent)
-
Analytical balance (accurate to 0.1 mg)
-
Weighing paper or weighing boat
-
Spatula
-
Beaker (appropriate size for the volume of solution)
-
Glass stirring rod
-
Volumetric flask (Class A, appropriate volume)
-
Funnel
-
Wash bottle with deionized water
-
Pipette (if necessary for solvent addition)
-
Parafilm or stopper for the volumetric flask
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves
Procedure
-
Calculation of Required Mass:
-
Determine the desired concentration (in Molarity, M) and volume (in Liters, L) of the standard solution.
-
Calculate the required mass of Tridecanoic acid, sodium salt using the following formula:
-
Mass (g) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol )
-
-
Refer to Table 1 for pre-calculated mass values for common concentrations and volumes.
-
-
Weighing the Solute:
-
Place a clean, dry weighing boat or a piece of weighing paper on the analytical balance and tare the balance to zero.
-
Carefully weigh the calculated mass of Tridecanoic acid, sodium salt using a spatula. Record the exact mass weighed.
-
-
Dissolving the Solute:
-
Transfer the weighed Tridecanoic acid, sodium salt into a clean, dry beaker.
-
To ensure all the powder is transferred, rinse the weighing boat/paper with a small amount of deionized water from a wash bottle and add the rinsing to the beaker.
-
Add approximately half of the final desired volume of deionized water to the beaker.
-
Stir the mixture with a clean glass stirring rod until the Tridecanoic acid, sodium salt is completely dissolved. Gentle heating on a hot plate may be used to aid dissolution if necessary, but ensure the solution does not boil. Allow the solution to cool to room temperature before proceeding.
-
-
Transferring to a Volumetric Flask:
-
Place a funnel into the neck of a clean, appropriately sized volumetric flask.
-
Carefully pour the dissolved solution from the beaker through the funnel into the volumetric flask.
-
Rinse the beaker and the stirring rod multiple times with small volumes of deionized water, transferring the rinsings into the volumetric flask through the funnel. This ensures that all of the solute is transferred.
-
-
Bringing to Final Volume:
-
Carefully add deionized water to the volumetric flask until the liquid level is close to, but not at, the calibration mark on the neck of the flask.
-
Use a dropper or pipette to add the final amount of deionized water dropwise until the bottom of the meniscus is exactly on the calibration mark.
-
-
Homogenization and Storage:
-
Stopper the volumetric flask securely or seal it with Parafilm.
-
Invert the flask multiple times (at least 10-15 times) to ensure the solution is thoroughly mixed and homogenous.
-
Label the flask clearly with the name of the solution (Standard Solution of Tridecanoic Acid, Sodium Salt), the exact concentration, the date of preparation, and the name of the preparer.
-
Store the standard solution in a cool, dark place as specified by the manufacturer's guidelines.
-
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, when handling chemicals.
-
Work in a well-ventilated area or under a fume hood.
-
Avoid inhalation of the powder.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention if irritation persists.
-
Consult the Safety Data Sheet (SDS) for Tridecanoic acid, sodium salt for complete safety and handling information.
Visualizations
Caption: Workflow for preparing a standard solution.
References
Application Notes and Protocols: Tridecanoic Acid, Sodium Salt (1:1) as a Corrosion Inhibitor for Copper
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tridecanoic acid, sodium salt (1:1), as a corrosion inhibitor for copper. The information is compiled from scientific literature to guide researchers in evaluating and applying this compound for copper protection.
Introduction
Tridecanoic acid, sodium salt (CH₃(CH₂)₁₁COONa), also known as sodium tridecanoate, is a long-chain fatty acid salt that has demonstrated efficacy as a corrosion inhibitor for copper. Its mechanism of action involves the formation of a protective film on the copper surface, which acts as a barrier to corrosive agents. This document outlines the quantitative performance of sodium tridecanoate and provides detailed protocols for its evaluation using standard electrochemical techniques.
Quantitative Data Presentation
The effectiveness of tridecanoic acid, sodium salt as a corrosion inhibitor for copper has been evaluated under specific laboratory conditions. The following table summarizes the key quantitative findings from electrochemical studies.
| Parameter | Concentration (mmol/l) | Corrosive Medium | Method | Observation | Reference |
| Inhibition of Active Dissolution | > 0.07 | Borate buffer (pH 7.4) + 10 mmol/l NaCl | Anodic Polarization | Decrease in the current density of active copper dissolution. | [1] |
| Spontaneous Passivation | > 0.07 | Borate buffer (pH 7.4) + 10 mmol/l NaCl | Anodic Polarization | Spontaneous passivation of the copper electrode is observed. | [1] |
| Pitting Potential (Epit) Shift | > 0.07 | Borate buffer (pH 7.4) + 10 mmol/l NaCl | Anodic Polarization | Shift of the pitting potential in the positive direction. | [1] |
| Significant Pitting Potential Shift | ≥ 1.6 | Borate buffer (pH 7.4) + 10 mmol/l NaCl | Anodic Polarization | The pitting potential shifts to the oxygen evolution region, indicating strong inhibition of pitting corrosion. | [1] |
Proposed Mechanism of Action
Tridecanoic acid, sodium salt inhibits copper corrosion primarily through a surface adsorption mechanism. In an aqueous solution, the tridecanoate anion adsorbs onto the copper surface. This process is believed to involve the formation of a copper-carboxylate complex, creating a hydrophobic and protective film. This film acts as a physical barrier, isolating the copper from the corrosive environment and hindering both anodic (copper dissolution) and cathodic (oxygen reduction) reactions.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of tridecanoic acid, sodium salt as a copper corrosion inhibitor.
Potentiodynamic Polarization
This technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr), and to assess the inhibitive effect on anodic and cathodic reactions.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Copper working electrode (e.g., M1 copper, >99.9% purity)[1]
-
Platinum or graphite counter electrode
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode
-
Corrosive medium (e.g., Borate buffer pH 7.4 with 10 mmol/l NaCl)[1]
-
Tridecanoic acid, sodium salt
-
Metallographic polishing materials (e.g., silicon carbide papers of decreasing grit size)
-
Deionized water and analytical grade reagents
Procedure:
-
Electrode Preparation:
-
Mechanically polish the copper working electrode with silicon carbide papers of various grits (e.g., 400, 800, 1200 grit).
-
Rinse the electrode thoroughly with deionized water and then ethanol.
-
Dry the electrode in a stream of warm air.
-
-
Inhibitor Solution Preparation:
-
Prepare the corrosive medium (borate buffer with NaCl).
-
Prepare a stock solution of tridecanoic acid, sodium salt.
-
Prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 0.07, 0.14, 0.24, 0.68, 1.3, 1.6 mmol/l).[1]
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared copper working electrode, counter electrode, and reference electrode in the test solution.
-
Allow the system to stabilize by immersing the working electrode in the solution for a set period (e.g., 1 hour) to reach a stable open-circuit potential (OCP).
-
Perform the potentiodynamic polarization scan. A typical scan range is from -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.
-
Record the resulting polarization curve (log current density vs. potential).
-
-
Data Analysis:
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the anodic and cathodic branches of the polarization curve.
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inh is the corrosion current density with the inhibitor.
-
Accelerated Corrosion Test (Moisture Condensation)
This test provides a qualitative and semi-quantitative assessment of the inhibitor's performance in a simulated atmospheric corrosion environment.
Materials and Equipment:
-
Environmental chamber capable of controlling temperature and humidity.
-
Copper samples (M1 copper)[1]
-
Inhibitor solution (e.g., aqueous solution of sodium tridecanoate).
-
Degreasing solvent (e.g., acetone, ethanol).
Procedure:
-
Sample Preparation:
-
Clean and degrease the copper samples.
-
-
Inhibitor Treatment:
-
Pre-treat the copper samples by immersing them in the inhibitor solution (e.g., at 60°C for 5 minutes).[1]
-
Allow the samples to dry.
-
-
Corrosion Testing:
-
Place the treated and untreated (control) copper samples in the environmental chamber.
-
Subject the samples to a cyclic corrosion test with daily moisture condensation. The specific cycle parameters (temperature and humidity profiles) should be defined based on standard methods (e.g., ASTM D2247).
-
-
Evaluation:
-
Periodically inspect the samples visually for signs of corrosion (e.g., discoloration, pitting).
-
After the test duration, the samples can be analyzed more quantitatively through methods like mass loss determination or surface analysis.
-
Experimental Workflow and Logic
The evaluation of a corrosion inhibitor typically follows a structured workflow, from initial screening to mechanistic studies.
References
Application Notes and Protocols: Use of Tridecanoic Acid, Sodium Salt (1:1) in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecanoic acid, a 13-carbon saturated odd-chain fatty acid, and its sodium salt are emerging as molecules of interest in cell biology research. Found in dairy products and certain plants, odd-chain fatty acids play a role in cellular metabolism and signaling. Unlike their even-chain counterparts, the metabolism of odd-chain fatty acids results in the production of propionyl-CoA, which can enter the Krebs cycle via succinyl-CoA, making them glucogenic.[1][2][3][4][5] This unique metabolic fate makes tridecanoic acid a valuable tool for studying cellular energy metabolism and its interplay with various signaling pathways.
These application notes provide a comprehensive overview of the use of Tridecanoic acid, sodium salt (1:1) in cell culture, including preparation protocols, potential applications, and relevant biological context.
Biological Significance and Potential Applications
Tridecanoic acid and other odd-chain fatty acids are no longer considered biologically inert. Their metabolic and signaling roles are of increasing interest in several research areas:
-
Cancer Biology: Some studies have shown that certain fatty acids can influence the proliferation of cancer cells. For instance, pentadecanoic acid (C15:0), another odd-chain fatty acid, has demonstrated dose-dependent antiproliferation activities in several human cancer cell lines, with EC50 values at or below 50 µM in responsive lines, particularly non-Hodgkin B-cell lymphomas.[6][7] A branched-chain fatty acid, 12-methyltetradecanoic acid, inhibited the proliferation of various cancer cell lines with IC50 values ranging from 17.99 to 35.44 µg/ml.[8] These findings suggest that the effects of tridecanoic acid on cancer cell viability and proliferation warrant investigation.
-
Metabolic Studies: As a glucogenic precursor, tridecanoic acid can be used to investigate cellular fuel preferences and the regulation of metabolic pathways in various cell types, including adipocytes and hepatocytes.
-
Neurobiology: Fatty acids are crucial for neuronal development and function. The effects of specific fatty acids, including odd-chain fatty acids, on the differentiation and viability of neuronal cell lines are an active area of research. For example, retinoic acid can induce morphological differentiation in human neuroblastoma cell lines.[9][10][11][12][13][14][15][16][17]
-
Signal Transduction: Medium-chain fatty acids have been shown to act as signaling molecules. For example, decanoic acid (C10) is a direct ligand of the nuclear receptor PPARγ, a key regulator of lipid metabolism and inflammation. Given its proximity in chain length, tridecanoic acid may also modulate PPAR signaling pathways.
Data Presentation
The following table summarizes the reported cytotoxic or antiproliferative concentrations of fatty acids analogous to tridecanoic acid. This data can serve as a starting point for determining the optimal concentration range for tridecanoic acid in your specific cell culture system.
| Fatty Acid | Cell Line(s) | Effective Concentration (IC50/EC50) | Reference |
| 12-Methyltetradecanoic acid | Various cancer cell lines | 17.99 - 35.44 µg/mL | [8] |
| Pentadecanoic acid (C15:0) | Non-Hodgkin B-cell lymphomas, liver, breast, lung cancer cell lines | ≤ 50 µM (in responsive lines) | [6][7] |
| 7-Hydroxystearic acid | HT29, HeLa, MCF7, PC3, NLF cells | 14.7 - 26.6 µM | [18] |
| 5-Hydroxystearic acid | CaCo-2, HeLa cells | 22.1 - 25.1 µM | [18] |
| 11-Hydroxystearic acid | CaCo-2, MCF7, NLF cells | 27.6 - 35.8 µM | [18] |
Experimental Protocols
Protocol 1: Preparation of Tridecanoic Acid, Sodium Salt Stock Solution
Materials:
-
Tridecanoic acid, sodium salt (powder)
-
Sterile, cell culture grade ethanol or DMSO
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
In a sterile conical tube, weigh out the desired amount of Tridecanoic acid, sodium salt.
-
Add a small volume of ethanol or DMSO to dissolve the powder. For example, to prepare a 100 mM stock solution, dissolve 23.64 mg of tridecanoic acid sodium salt (MW: 236.34 g/mol ) in 1 mL of solvent.
-
Gently vortex the solution until the powder is completely dissolved. If necessary, warm the solution briefly at 37°C to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Tridecanoic Acid-BSA Conjugate for Cell Culture
Rationale: Fatty acids have low solubility in aqueous solutions and can be toxic to cells at high concentrations. Complexing fatty acids with bovine serum albumin (BSA) improves their solubility and facilitates their delivery to cells in a non-toxic manner.
Materials:
-
Tridecanoic acid, sodium salt stock solution (from Protocol 1)
-
Fatty acid-free BSA powder
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile conical tubes
-
Water bath at 37°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free medium. Warm to 37°C to dissolve completely and then sterile-filter the solution.
-
Complexation: In a sterile conical tube, add the desired volume of the 10% BSA solution.
-
While gently vortexing the BSA solution, slowly add the required volume of the tridecanoic acid stock solution to achieve the desired final concentration and fatty acid:BSA molar ratio. A molar ratio of 2:1 to 6:1 (fatty acid:BSA) is commonly used.
-
Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional swirling to allow for complex formation.
-
The final tridecanoic acid-BSA conjugate can be added directly to the cell culture medium.
Example Calculation for a 1 mM Tridecanoic Acid-BSA solution (4:1 molar ratio):
-
BSA (MW ~66,500 g/mol ) in a 10% solution is approximately 1.5 mM.
-
To achieve a 4:1 molar ratio with 1 mM tridecanoic acid, you would need 0.25 mM BSA.
-
You would dilute your 100 mM tridecanoic acid stock and 1.5 mM BSA stock accordingly in serum-free media.
Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Tridecanoic acid-BSA conjugate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of the tridecanoic acid-BSA conjugate. Include a vehicle control (medium with BSA only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Mandatory Visualizations
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morphological differentiation of human neuroblastoma cell lines by a new synthetic polyprenoic acid (E5166) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific high-affinity binding and biologic action of retinoic acid in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retinoic-acid-resistant neuroblastoma cell lines show altered MYC regulation and high sensitivity to fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retinoid Therapy for Neuroblastoma: Historical Overview, Regulatory Challenges, and Prospects [mdpi.com]
- 13. advances.umw.edu.pl [advances.umw.edu.pl]
- 14. Gene expression profile in early stage of retinoic acid-induced differentiation of human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Retinoic acid mediates Pax6 expression during in vitro differentiation of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines [mdpi.com]
Application Notes & Protocols for the Quantification of Tridecanoic Acid, Sodium Salt (1:1) in Complex Matrices
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction:
Tridecanoic acid, a 13-carbon saturated fatty acid, and its sodium salt are of increasing interest in various fields of research, including metabolism, drug development, and as an internal standard for analytical studies.[1] Accurate quantification of Tridecanoic acid in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for understanding its physiological roles and for pharmacokinetic studies. These application notes provide detailed protocols for the robust and reproducible quantification of Tridecanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acids like Tridecanoic acid, derivatization is required to increase their volatility for GC analysis.[2] The most common derivatization method is the conversion of the fatty acid to its corresponding fatty acid methyl ester (FAME).[3]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of Tridecanoic acid using GC-MS.
Protocol 1: Quantification of Tridecanoic Acid in Human Plasma by GC-MS
1. Materials and Reagents:
-
Tridecanoic acid analytical standard
-
Internal Standard (IS): Heptadecanoic acid
-
Chloroform, Methanol, n-Hexane (HPLC grade)
-
Boron trifluoride-methanol (BF3-methanol) solution (14%)[2]
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
-
Human Plasma (sourced ethically)
2. Sample Preparation: Lipid Extraction (Modified Folch Method)[4]
-
To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution (Heptadecanoic acid in methanol, 100 µg/mL).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen at 40°C.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.[1]
-
Tightly cap the tube and heat at 90°C for 30 minutes.[3]
-
Cool the tube to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated NaCl solution, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS Instrumental Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Tridecanoic acid methyl ester: m/z 74, 87, 228; Heptadecanoic acid methyl ester (IS): m/z 74, 87, 284 |
5. Quantitative Data Summary (Illustrative)
| Analyte | Retention Time (min) | Linearity (r²) | LLOQ (ng/mL) | Recovery (%) |
| Tridecanoic acid | ~12.5 | >0.995 | 10 | 92 ± 5 |
| Heptadecanoic acid (IS) | ~14.8 | - | - | - |
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS offers the advantage of analyzing non-volatile compounds without the need for derivatization, which can simplify sample preparation.[5]
Experimental Workflow for LC-MS Analysis
Caption: Workflow for the quantification of Tridecanoic acid using LC-MS.
Protocol 2: Quantification of Tridecanoic Acid in Human Serum by LC-MS/MS
1. Materials and Reagents:
-
Tridecanoic acid analytical standard
-
Internal Standard (IS): Tridecanoic acid-d25
-
Methanol, Methyl-tert-butyl ether (MTBE), Acetonitrile, Isopropanol, Formic acid (LC-MS grade)
-
Ultrapure water
-
Human Serum (sourced ethically)
2. Sample Preparation: Lipid Extraction (MTBE Method)[5]
-
To 50 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard solution (Tridecanoic acid-d25 in methanol, 50 µg/mL).
-
Add 200 µL of cold methanol and vortex for 30 seconds.
-
Add 750 µL of cold MTBE and vortex for 1 minute.
-
Incubate at 4°C for 10 minutes with shaking.
-
Add 150 µL of ultrapure water to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Dry the extract under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of methanol:isopropanol (1:1, v/v) and transfer to an LC vial.
3. LC-MS/MS Instrumental Parameters:
| Parameter | Value |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Isopropanol (1:1, v/v) with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex QTRAP 6500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Tridecanoic acid: 213.2 -> 213.2 (precursor -> product); Tridecanoic acid-d25 (IS): 238.4 -> 238.4 |
4. Quantitative Data Summary (Illustrative)
| Analyte | Retention Time (min) | Linearity (r²) | LLOQ (ng/mL) | Recovery (%) |
| Tridecanoic acid | ~6.2 | >0.998 | 5 | 95 ± 4 |
| Tridecanoic acid-d25 (IS) | ~6.2 | - | - | - |
Section 3: Solid-Phase Extraction (SPE) for Sample Clean-up
For particularly complex matrices or when higher sensitivity is required, solid-phase extraction (SPE) can be employed for sample clean-up and concentration of the analyte.[6][7]
Logical Relationship for SPE Integration
Caption: Integration of SPE into the analytical workflow.
Protocol 3: SPE Clean-up of a Lipid Extract
1. Materials and Reagents:
-
Dried lipid extract (from Protocol 1 or 2)
-
SPE Cartridge: Reversed-phase C18 (e.g., 100 mg, 1 mL)
-
Methanol, Hexane, Dichloromethane, Acetonitrile (HPLC grade)
2. SPE Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.
-
Sample Loading: Reconstitute the dried lipid extract in a small volume of a weak solvent (e.g., 10% methanol in water) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of a solvent mixture designed to elute interfering polar compounds (e.g., 40% methanol in water).
-
Elution: Elute the Tridecanoic acid with 2 mL of a stronger organic solvent such as acetonitrile or a mixture of dichloromethane and methanol.
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the appropriate solvent for either GC-MS (after derivatization) or LC-MS analysis.
The protocols outlined in these application notes provide robust and reliable methods for the quantification of Tridecanoic acid, sodium salt (1:1) in complex biological matrices. The choice between GC-MS and LC-MS will depend on the specific requirements of the study, available instrumentation, and desired sample throughput. For GC-MS, derivatization is a necessary step, while LC-MS allows for direct analysis. The inclusion of an appropriate internal standard is critical for achieving accurate and precise quantification in both methodologies. Solid-phase extraction can be a valuable addition for enhancing sample purity and analytical sensitivity.
References
- 1. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. schebb-web.de [schebb-web.de]
- 4. High-throughput analysis of fatty acid composition of plasma glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Tridecanoic Acid, Sodium Salt (1:1) in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging role of tridecanoic acid, sodium salt (1:1), also known as sodium tridecanoate, in the synthesis of nanoparticles. This document details its function as a stabilizing agent, presents available quantitative data, and provides a generalized experimental protocol for the synthesis of silver nanoparticles.
Introduction
Tridecanoic acid, a saturated fatty acid, and its corresponding sodium salt are gaining attention in the field of nanotechnology for their role as effective stabilizing agents in the synthesis of metallic nanoparticles. The amphiphilic nature of sodium tridecanoate, possessing a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, allows it to adsorb onto the surface of newly formed nanoparticles. This surface functionalization prevents agglomeration and controls particle growth, leading to the formation of stable, monodispersed nanoparticles with desirable physicochemical properties for various applications, including antimicrobial agents and drug delivery vectors.
Role of Tridecanoic Acid, Sodium Salt in Nanoparticle Synthesis
The primary role of tridecanoic acid, sodium salt in nanoparticle synthesis is to act as a capping and stabilizing agent . During the chemical reduction of a metal salt precursor (e.g., silver nitrate), the tridecanoate anions adsorb onto the surface of the nascent metal nanoparticles. The hydrophobic tails of the tridecanoate molecules then extend into the solvent, creating a protective layer that prevents the nanoparticles from aggregating due to van der Waals forces. This stabilization is crucial for controlling the size and maintaining the colloidal stability of the nanoparticle suspension.
Theoretical simulations have shown that the tridecanoate form of tridecanoic acid stabilizes silver nanoparticles with a significant binding energy, suggesting a strong interaction between the carboxylate group and the silver surface.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data reported for silver nanoparticles synthesized using tridecanoic acid as a stabilizing agent.
| Parameter | Value | Method of Analysis | Reference |
| Average Nanoparticle Diameter | 19 nm | Transmission Electron Microscopy (TEM) | [1][2] |
| Nanoparticle Morphology | Spherical and monodispersed | Transmission Electron Microscopy (TEM) | [1][2] |
| Binding Energy of Tridecanoate to Silver Nanoparticle | 59.9 kJ/mol | Density Functional Theory (DFT) | [1][2] |
Experimental Protocols
The following is a generalized protocol for the synthesis of silver nanoparticles using tridecanoic acid, sodium salt as a stabilizing agent. This protocol is based on established methods for fatty acid-stabilized nanoparticle synthesis and the specific findings related to tridecanoic acid.[1][2]
Materials:
-
Silver nitrate (AgNO₃)
-
Tridecanoic acid, sodium salt (CH₃(CH₂)₁₁COONa)
-
Sodium borohydride (NaBH₄) (or other suitable reducing agent)
-
Ethanol
-
Deionized water
-
Glassware: Erlenmeyer flask, beakers, magnetic stirrer, and stir bar
Procedure:
-
Preparation of Precursor and Stabilizer Solutions:
-
Prepare a 0.01 M aqueous solution of silver nitrate.
-
Prepare a 0.02 M aqueous solution of tridecanoic acid, sodium salt. Gentle heating may be required to fully dissolve the sodium tridecanoate.
-
-
Nanoparticle Synthesis:
-
In an Erlenmeyer flask, add 50 mL of the 0.02 M tridecanoic acid, sodium salt solution.
-
Place the flask on a magnetic stirrer and stir vigorously.
-
To this solution, slowly add 10 mL of the 0.01 M silver nitrate solution dropwise.
-
Continue stirring for 30 minutes to ensure the formation of a silver-tridecanoate complex.
-
Prepare a fresh, ice-cold 0.1 M solution of sodium borohydride.
-
Slowly add the sodium borohydride solution dropwise to the silver nitrate and sodium tridecanoate mixture while stirring vigorously.
-
A color change to a stable yellowish-brown indicates the formation of silver nanoparticles.
-
Continue stirring for an additional hour to ensure the reaction is complete.
-
-
Purification of Nanoparticles:
-
The resulting nanoparticle suspension can be purified by centrifugation.
-
Centrifuge the solution at 10,000 rpm for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension step three times to remove any unreacted reagents.
-
The final purified nanoparticles can be stored as a suspension in deionized water or ethanol.
-
Characterization:
The synthesized nanoparticles should be characterized using the following techniques:
-
UV-Visible Spectroscopy: To confirm the formation of silver nanoparticles by observing the characteristic surface plasmon resonance peak (typically around 400-450 nm for spherical silver nanoparticles).
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.
-
Zeta Potential Measurement: To assess the surface charge and colloidal stability of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of tridecanoate on the surface of the nanoparticles.
Visualizations
Diagram of the Stabilization Mechanism:
Caption: Stabilization of a silver nanoparticle by tridecanoate anions.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of tridecanoate-stabilized silver nanoparticles.
Applications and Future Perspectives
Tridecanoate-stabilized nanoparticles hold significant promise in various fields. The inherent antimicrobial properties of tridecanoic acid can act synergistically with the antimicrobial activity of silver nanoparticles, making them potent agents against a broad spectrum of pathogens.[1][2] In drug delivery, the fatty acid coating can enhance the biocompatibility of nanoparticles and facilitate their interaction with cell membranes, potentially improving cellular uptake of encapsulated therapeutic agents.
Future research should focus on optimizing the synthesis protocol to achieve finer control over nanoparticle size and shape, which are critical parameters influencing their biological activity. Furthermore, comprehensive in vitro and in vivo studies are necessary to evaluate the efficacy and safety of these nanoparticles for specific biomedical applications. The exploration of tridecanoic acid, sodium salt as a stabilizer for other types of metallic and metal oxide nanoparticles is also a promising avenue for future investigation.
References
Application Notes and Protocols: Tridecanoic Acid, Sodium Salt (1:1) in Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of Tridecanoic Acid, Sodium Salt (1:1) in microbial fermentation processes. The information is curated for professionals in research, scientific, and drug development fields.
Application as a Precursor for Odd-Chain Fatty Acid (OCFA) Synthesis
Tridecanoic acid, as an odd-chain fatty acid, can serve as a precursor for the microbial synthesis of other valuable OCFAs and derived products. Many microorganisms naturally produce even-chain fatty acids, with negligible amounts of OCFAs. Supplementing the fermentation medium with sodium tridecanoate can potentially shift the fatty acid profile towards odd-chain varieties.
Experimental Protocol: Enhancing OCFA Production in Yarrowia lipolytica
This protocol outlines a method to evaluate the efficacy of sodium tridecanoate as a precursor for OCFA production in the oleaginous yeast Yarrowia lipolytica.
1.1. Materials
-
Yarrowia lipolytica strain (e.g., ATCC 20460)
-
Yeast extract peptone dextrose (YPD) medium
-
Minimal medium for fermentation
-
Tridecanoic acid, sodium salt (1:1)
-
Sterile flasks
-
Incubator shaker
-
Gas chromatograph-mass spectrometer (GC-MS)
1.2. Methodology
-
Inoculum Preparation: Culture Yarrowia lipolytica in YPD medium at 28°C with shaking at 200 rpm for 24-48 hours.
-
Fermentation Setup:
-
Prepare minimal fermentation medium.
-
Aliquot the medium into sterile flasks.
-
Add Tridecanoic acid, sodium salt to the flasks at varying concentrations (e.g., 0 g/L, 1 g/L, 5 g/L, 10 g/L).
-
Inoculate the flasks with the prepared Yarrowia lipolytica culture to an initial OD600 of 0.1.
-
-
Fermentation Conditions: Incubate the flasks at 28°C with shaking at 200 rpm for 72-96 hours.
-
Biomass and Lipid Analysis:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with distilled water and lyophilize to determine the dry cell weight.
-
Extract total lipids from the dried biomass using a suitable solvent system (e.g., chloroform:methanol).
-
Analyze the fatty acid profile of the extracted lipids by GC-MS after transesterification to fatty acid methyl esters (FAMEs).
-
1.3. Expected Quantitative Data
The following table summarizes the expected impact of varying concentrations of sodium tridecanoate on key fermentation parameters.
| Sodium Tridecanoate (g/L) | Dry Cell Weight (g/L) | Total Lipid Content (% of DCW) | Total OCFA Content (% of Total Lipids) |
| 0 | 12.5 ± 0.8 | 35.2 ± 2.1 | 2.1 ± 0.3 |
| 1 | 12.1 ± 0.6 | 36.8 ± 1.9 | 15.7 ± 1.2 |
| 5 | 11.5 ± 0.9 | 38.1 ± 2.5 | 42.3 ± 3.1 |
| 10 | 10.2 ± 0.7 | 37.5 ± 2.0 | 55.8 ± 2.8 |
1.4. Workflow Diagram
Application as a Selective Antimicrobial Agent
Fatty acids and their salts are known to possess antimicrobial properties.[1] Tridecanoic acid, sodium salt can be investigated for its potential to inhibit the growth of contaminating microorganisms in fermentation processes, potentially leading to higher purity of the desired product. The methyl ester of tridecanoic acid has been shown to have antibacterial activity against various gastrointestinal microorganisms.[2][3]
Experimental Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Sodium Tridecanoate
This protocol describes the determination of the MIC of sodium tridecanoate against common fermentation contaminants.
2.1. Materials
-
Tridecanoic acid, sodium salt (1:1)
-
Test microorganisms (e.g., Escherichia coli, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Microplate reader
2.2. Methodology
-
Prepare Stock Solution: Dissolve sodium tridecanoate in sterile deionized water to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in MHB across the wells of a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL). Include positive (microorganism, no inhibitor) and negative (broth only) controls.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of sodium tridecanoate that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
2.3. Expected Quantitative Data
The following table presents hypothetical MIC values for sodium tridecanoate against selected microorganisms.
| Microorganism | Gram Stain | MIC (µg/mL) |
| Escherichia coli | Negative | >1500 |
| Bacillus subtilis | Positive | 750 |
| Staphylococcus aureus | Positive | 625 |
| Pseudomonas aeruginosa | Negative | >1500 |
2.4. Signaling Pathway Diagram
While the precise signaling pathway of tridecanoic acid's antimicrobial action is not fully elucidated, a plausible mechanism involves the disruption of the bacterial cell membrane, a common mode of action for fatty acids.
Concluding Remarks
Tridecanoic acid, sodium salt (1:1) presents intriguing possibilities for application in microbial fermentation. As a precursor, it holds the potential to drive the synthesis of valuable odd-chain fatty acids. Concurrently, its potential antimicrobial properties could be harnessed for culture purification and contamination control. The protocols and data presented herein provide a foundational framework for researchers to explore and validate these applications. Further investigation is warranted to fully elucidate the metabolic impact and antimicrobial spectrum of this compound in various microbial systems.
References
- 1. Inhibition of Bacterial Spore Growth by Fatty Acids and Their Sodium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tridecanoic Acid, Sodium Salt (1:1) as a Collector in Mineral Flotation
For: Researchers, Scientists, and Mineral Processing Professionals
Introduction
Tridecanoic acid, sodium salt (CAS RN: 3927-66-8), also known as sodium tridecanoate, is an anionic fatty acid collector used in the froth flotation of certain non-sulfide minerals. As a saturated C13 fatty acid salt, it functions by selectively adsorbing onto the surface of target minerals, rendering them hydrophobic. The non-polar hydrocarbon tail of the molecule orients into the aqueous phase, promoting attachment to air bubbles, which then rise to the surface to be collected as froth.
These notes provide a summary of the known applications, mechanisms of action, and protocols for laboratory-scale evaluation of sodium tridecanoate as a mineral flotation collector. The primary documented application is in the selective flotation of fluorite from calcite, where it has shown significant advantages over traditional fatty acid collectors.
Applications and Performance
The most well-documented and effective use of tridecanoic acid, sodium salt is as a highly selective collector for the flotation of fluorite (CaF₂) from calcite (CaCO₃) gangue.
Key Advantages:
-
High Selectivity: Saponified tridecanoic acid demonstrates superior selectivity for fluorite over calcite compared to traditional collectors like sodium oleate.[1][2]
-
Depressant-Free Flotation: It can achieve effective separation of fluorite from calcite without the need for depressants like sodium silicate, which simplifies the reagent scheme and wastewater treatment.[1]
-
Strong Interaction with Fluorite: The collector forms a stable Ca-tridecanoate complex through a strong chemical interaction with the fluorite surface.[1][2]
The following tables summarize the typical performance of tridecanoic acid, sodium salt (TA) in the flotation of fluorite, based on available research.
Table 1: Optimal Conditions for Fluorite Flotation
| Parameter | Optimal Value | Notes |
| pH | 9.0 | Enables strong electrostatic interaction and adsorption onto the fluorite surface.[1][2] |
| Collector | Saponified Tridecanoic Acid (TA) | A nontoxic and inexpensive surfactant.[1][2] |
| Depressant | Not Required | TA provides sufficient selectivity to separate fluorite from calcite without depressants.[1] |
| Temperature | Ambient | Effective at standard laboratory temperatures. |
Table 2: Comparative Flotation Performance (Fluorite vs. Calcite)
| Collector | Mineral | Flotation Recovery | Selectivity |
| Tridecanoic Acid, Sodium Salt (TA) | Fluorite | High | Excellent separation from calcite. |
| Calcite | Low | Interaction with the calcite surface is minimal compared to fluorite.[1] | |
| Sodium Oleate (NaOL) | Fluorite | High | Poor separation from calcite without the use of depressants. |
| Calcite | High |
Mechanism of Action
The selectivity of tridecanoic acid, sodium salt for fluorite over other calcium-bearing minerals like calcite is attributed to differences in the crystal lattice and surface chemistry of the minerals.
-
Surface Calcium Density: The (111) crystal face of fluorite exhibits a higher density and activity of calcium (Ca) atoms compared to the surface of calcite.[1]
-
Adsorption: At an optimal pH of 9.0, the negatively charged carboxylate head of the tridecanoate anion is strongly attracted to the positively charged fluorite surface.
-
Chemisorption: The collector forms a stable calcium-tridecanoate complex via bidentate coordination, indicating a strong chemical bond. This chemisorption is significantly stronger on the fluorite surface than on the calcite surface.[1]
-
Hydrophobicity: The formation of this surface complex orients the non-polar hydrocarbon tails of the tridecanoate molecules outward, creating a hydrophobic layer that facilitates bubble attachment and flotation.
Caption: Selective adsorption of tridecanoic acid on fluorite vs. calcite.
Potential Applications for Other Minerals
While rigorously studied for fluorite, the principles of fatty acid flotation suggest that tridecanoic acid, sodium salt could be a potential collector for other salt-type minerals where the surface cation can react with the carboxylate group. These include:
-
Scheelite (CaWO₄): Often floated with fatty acids, tridecanoic acid could offer different selectivity against other calcium-bearing gangue like calcite or fluorite.
-
Apatite (Ca₅(PO₄)₃(F,Cl,OH)): As a calcium phosphate mineral, it is a candidate for collection with fatty acids.
-
Barite (BaSO₄): Although less common, fatty acids can be used under certain conditions.
Further research is required to determine the effectiveness and optimal conditions for these and other non-sulfide minerals.
Protocols: Laboratory-Scale Flotation Testing
This section provides a generalized protocol for evaluating the performance of tridecanoic acid, sodium salt as a collector in a laboratory flotation machine.
Reagent and Sample Preparation
-
Collector Stock Solution:
-
Accurately weigh 1.0 g of tridecanoic acid into a beaker.
-
Add a stoichiometric amount of NaOH (approx. 0.187 g) to saponify the acid, forming the sodium salt.
-
Add deionized water and gently heat while stirring to dissolve.
-
Transfer to a 1 L volumetric flask and dilute to the mark with deionized water to create a 1 g/L stock solution. Store refrigerated.
-
-
pH Modifiers: Prepare 0.1 M solutions of NaOH and HCl for pulp pH adjustment.
-
Frother Solution: Prepare a 1 g/L solution of a suitable frother (e.g., Methyl Isobutyl Carbinol - MIBC, or pine oil) in deionized water.
-
Mineral Sample:
-
Grind a representative ore sample to a target particle size suitable for flotation (typically 80% passing 75-150 µm, depending on mineral liberation size).
-
For single mineral tests, use high-purity mineral samples ground to the same specification.
-
Experimental Workflow
The following diagram illustrates the typical workflow for a single batch flotation test.
Caption: General workflow for a laboratory batch flotation experiment.
Detailed Flotation Procedure
-
Pulp Preparation: Place a predetermined mass of the ground mineral sample (e.g., 50-100 g) into the flotation cell. Add deionized water to achieve the desired pulp density (e.g., 5-10% solids for single mineral tests).
-
pH Adjustment: Place the cell on the flotation machine and begin agitation (e.g., 1200 rpm). Measure the pulp pH and adjust to the target value (e.g., 9.0) using the pH modifier solutions. Allow the pH to stabilize for 2-3 minutes.
-
Collector Conditioning: Add the desired volume of the tridecanoic acid sodium salt stock solution to the pulp using a micropipette. Allow the pulp to condition for 3-5 minutes to ensure adequate adsorption of the collector onto the mineral surfaces.
-
Frother Conditioning: Add the frother solution (e.g., to achieve a concentration of 10-20 mg/L). Condition for an additional 1-2 minutes.
-
Flotation: Open the air inlet valve to introduce a steady stream of air and initiate flotation. Collect the froth that overflows the cell lip using a paddle, scraping at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5-10 minutes).
-
Product Handling: Once the flotation time is complete, stop the air and agitation. Collect the floated material (concentrate) and the remaining material in the cell (tailings).
-
Analysis: Filter, dry, and weigh both the concentrate and tailings. Analyze the samples using appropriate assay techniques (e.g., XRF, ICP) to determine the mineral content. Calculate the mineral recovery and concentrate grade.
Data Analysis and Interpretation
The primary metrics for evaluating collector performance are Recovery and Grade .
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Recovery (%): The percentage of the target mineral from the feed that is recovered in the concentrate.
-
Formula:Recovery = (C * c) / (F * f) * 100
-
Where: C = mass of concentrate, c = grade of mineral in concentrate, F = mass of feed, f = grade of mineral in feed.
-
-
Grade (%): The percentage of the target mineral in the final concentrate product.
By systematically varying parameters such as collector concentration, pH, and conditioning time, researchers can determine the optimal conditions for achieving the desired separation.
References
Troubleshooting & Optimization
How to improve the solubility of Tridecanoic acid, sodium salt (1:1) in aqueous solutions?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Tridecanoic acid, sodium salt (1:1) in aqueous solutions.
Troubleshooting Guide
Issue: The compound is not dissolving or is forming a cloudy suspension at room temperature.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Low Kinetic Energy | Gently heat the solution while stirring. Start with a temperature of 40-50°C and gradually increase if necessary. Avoid boiling. | The increased temperature will provide the necessary energy to break the crystal lattice and facilitate dissolution, resulting in a clear solution. |
| Precipitation of Free Acid | Check the pH of the aqueous solution. If it is neutral or acidic, the sodium salt may be converting to the less soluble tridecanoic acid. Adjust the pH to a basic range (pH 8-10) using a suitable base (e.g., dilute NaOH). | Raising the pH will ensure the compound remains in its more soluble salt form, leading to a clear solution. |
| Supersaturation | The concentration of the sodium salt may be too high for the given temperature. Try diluting the solution with more of the aqueous solvent. | Dilution will bring the concentration below the solubility limit, resulting in a clear solution. |
Issue: The solution is clear initially but becomes cloudy or forms a precipitate over time.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Temperature Fluctuation | Store the solution at a constant, slightly elevated temperature if the application allows. Ensure the storage container is well-sealed to prevent evaporation. | Maintaining a stable temperature will prevent the compound from precipitating out of the solution as it cools. |
| Absorption of Atmospheric CO₂ | The absorption of carbon dioxide from the air can lower the pH of the solution, causing the precipitation of the free fatty acid. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) and use freshly boiled and cooled deionized water. | Preventing CO₂ absorption will maintain the basic pH of the solution and keep the sodium salt dissolved. |
Frequently Asked Questions (FAQs)
1. What is the general solubility of Tridecanoic acid, sodium salt (1:1) in water?
Tridecanoic acid, sodium salt is the salt of a long-chain fatty acid and is expected to have limited solubility in water at room temperature. Its solubility is highly dependent on temperature. Above a certain temperature, known as the Krafft point, the solubility increases significantly due to the formation of micelles.
2. How does temperature affect the solubility of Tridecanoic acid, sodium salt?
The solubility of Tridecanoic acid, sodium salt in water increases with temperature.[1][2] Below the Krafft point, the solubility is low. Above this temperature, the individual molecules (monomers) are in equilibrium with spherical aggregates called micelles, which can encapsulate hydrophobic molecules, greatly enhancing the overall solubility.
Estimated Aqueous Solubility of Tridecanoic Acid, Sodium Salt (1:1) at Different Temperatures
| Temperature (°C) | Estimated Solubility ( g/100 mL) | Physical State of Solution |
| 20 | < 0.1 | Cloudy Suspension/Dispersed Solid |
| 40 | ~ 0.5 - 1.0 | Clear to Slightly Hazy Solution |
| 60 | > 5.0 | Clear Micellar Solution |
| 80 | > 10.0 | Clear Micellar Solution |
| Note: This data is estimated based on the known properties of homologous sodium fatty acid salts, such as sodium laurate (C12) and sodium myristate (C14). |
3. How does pH influence the solubility of Tridecanoic acid, sodium salt?
The pH of the aqueous solution is a critical factor. Tridecanoic acid, sodium salt is the salt of a weak acid (tridecanoic acid, pKa ~4.95) and a strong base (NaOH). In aqueous solutions, it will be slightly basic due to hydrolysis.
-
Basic pH (pH > 8): The compound will exist predominantly in its ionized, salt form (tridecanoate), which is more water-soluble.
-
Neutral or Acidic pH (pH < 7): The tridecanoate anions will be protonated to form the free tridecanoic acid, which is very poorly soluble in water and will precipitate out of solution.[3]
Therefore, to maintain the solubility of Tridecanoic acid, sodium salt, it is crucial to keep the solution in a basic pH range.
Estimated Effect of pH on the Aqueous Solubility of Tridecanoic Acid, Sodium Salt (1:1) at 40°C
| pH | Estimated Solubility | Predominant Species |
| 4.0 | Very Low (Precipitation) | Tridecanoic Acid |
| 6.0 | Low (Cloudy) | Tridecanoic Acid / Tridecanoate |
| 8.0 | Moderate | Tridecanoate (Salt) |
| 10.0 | High | Tridecanoate (Salt) |
| Note: This table provides a qualitative estimation of the effect of pH on solubility. |
4. What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form.[4] Below the CMC, the surfactant molecules exist as individual monomers in the solution. Above the CMC, any additional surfactant molecules will aggregate to form micelles. The formation of micelles is responsible for the significant increase in the solubility of the surfactant and its ability to solubilize other hydrophobic substances. The CMC of Tridecanoic acid, sodium salt is expected to be in the millimolar range and will decrease with increasing temperature and salt concentration.
Estimated Physicochemical Properties of Tridecanoic Acid, Sodium Salt (1:1)
| Property | Estimated Value |
| Molecular Weight | 236.33 g/mol |
| pKa (of parent acid) | ~4.95 |
| Critical Micelle Concentration (CMC) | ~4-8 mM at 25°C |
| Note: The CMC value is an estimation based on data for sodium dodecanoate and sodium tetradecanoate. |
5. Can co-solvents be used to improve the solubility of Tridecanoic acid, sodium salt?
Yes, water-miscible organic co-solvents can be used to improve the solubility of Tridecanoic acid, sodium salt, especially at lower temperatures. Solvents like ethanol can increase the solubility of the hydrophobic hydrocarbon tail of the molecule in the aqueous phase. However, high concentrations of some organic solvents can also disrupt micelle formation. Therefore, the concentration of the co-solvent should be optimized for the specific application.
Experimental Protocols
Protocol 1: Standard Dissolution in Aqueous Buffer
-
Preparation of Buffer: Prepare a buffer solution with a pH in the range of 8.0-10.0 (e.g., a borate or phosphate buffer).
-
Weighing: Accurately weigh the desired amount of Tridecanoic acid, sodium salt.
-
Initial Mixing: Add the solid to the buffer solution at room temperature with constant stirring. A magnetic stirrer is recommended.
-
Heating: Gently heat the solution to 40-60°C while continuing to stir.
-
Observation: Continue heating and stirring until the solution becomes clear.
-
Cooling and Storage: Allow the solution to cool to the desired experimental temperature. If precipitation occurs upon cooling, the concentration may be too high for that temperature. Store in a tightly sealed container to prevent pH changes due to CO₂ absorption.
Protocol 2: Dissolution using a Co-solvent
-
Co-solvent Selection: Choose a water-miscible organic solvent such as ethanol.
-
Initial Dissolution: Prepare a concentrated stock solution by dissolving the Tridecanoic acid, sodium salt in a small amount of the co-solvent.
-
Dilution: Slowly add the aqueous buffer (pH 8.0-10.0) to the stock solution with vigorous stirring to achieve the final desired concentration.
-
Observation: Observe the solution for any signs of precipitation. If cloudiness appears, gentle warming may be required.
Diagrams
Caption: Experimental workflows for dissolving Tridecanoic acid, sodium salt.
Caption: Key factors influencing the aqueous solubility of Tridecanoic acid, sodium salt.
Caption: Signaling pathway of pH effect on solubility.
References
Preventing precipitation of Tridecanoic acid, sodium salt (1:1) in buffer solutions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Tridecanoic acid, sodium salt (1:1) in buffer solutions.
Troubleshooting Guide
Issue: Precipitation observed immediately upon dissolving Tridecanoic acid, sodium salt in a buffer.
| Possible Cause | Troubleshooting Steps |
| Low pH of the Buffer | The pKa of tridecanoic acid is approximately 4.78.[1] If the buffer pH is close to or below this value, the sodium salt will be protonated to form the less soluble free fatty acid, causing precipitation. Solution: Ensure the pH of your buffer is at least 2 units above the pKa (i.e., pH > 6.8) to maintain the compound in its more soluble salt form. |
| High Concentration | Exceeding the critical micelle concentration (CMC) can lead to the formation of aggregates and subsequent precipitation. While the specific CMC for sodium tridecanoate is not readily available, it is a known phenomenon for fatty acid salts.[2][3] Solution: Try preparing a more dilute solution. If a higher concentration is required, consider using a carrier protein like Bovine Serum Albumin (BSA).[4] |
| Low Temperature | The solubility of many salts, including fatty acid salts, decreases at lower temperatures. Storing the buffer in a cold room or on ice can induce precipitation.[5] Solution: Prepare and use the buffer at room temperature or 37°C. If precipitation occurs upon cooling, gently warm the solution while stirring to redissolve the precipitate before use.[6] |
| Presence of Divalent Cations | Divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer can form insoluble salts with fatty acids. Solution: If possible, use a buffer system that does not contain high concentrations of divalent cations. If their presence is necessary, the use of a chelating agent like EDTA may be considered, or a carrier protein like BSA is highly recommended. |
Issue: Solution is initially clear but becomes cloudy or forms a precipitate over time.
| Possible Cause | Troubleshooting Steps |
| Gradual pH Shift | Absorption of atmospheric CO₂ can lower the pH of a buffer over time, especially if it has low buffering capacity, leading to the formation of the free acid. Solution: Use a buffer with adequate buffering capacity in the desired pH range. Keep the solution tightly capped when not in use. Re-measure and adjust the pH if the solution has been stored for an extended period. |
| Evaporation | Over time, especially if not stored in a sealed container, the solvent can evaporate, increasing the concentration of the sodium salt above its solubility limit or CMC. Solution: Store solutions in tightly sealed containers. For long-term storage, consider storing aliquots at -20°C to prevent both evaporation and microbial growth.[7] |
| Microbial Contamination | Bacterial or fungal growth can alter the composition and pH of the buffer, leading to precipitation. Solution: Prepare the buffer using sterile technique and sterile-filter the final solution, especially for cell culture applications.[4] Store the solution at 4°C for short-term use or in frozen aliquots for long-term storage. |
Frequently Asked Questions (FAQs)
1. What is the best way to prepare a stock solution of Tridecanoic acid, sodium salt?
For maximum solubility and stability in aqueous buffers, it is often recommended to first dissolve the free acid form of tridecanoic acid in an organic solvent such as ethanol or DMSO.[8] The sodium salt form is generally more water-soluble.[1] However, for sensitive applications like cell culture, a common and effective method is to complex the fatty acid salt with fatty acid-free Bovine Serum Albumin (BSA).[4][9]
2. How does pH affect the solubility of Tridecanoic acid, sodium salt?
The pH of the buffer is a critical factor. Tridecanoic acid has a predicted pKa of around 4.78.[1] Below this pH, the equilibrium shifts from the soluble sodium salt (tridecanoate) to the poorly water-soluble free tridecanoic acid, causing it to precipitate out of solution. To ensure the compound remains in its soluble salt form, the buffer pH should be maintained well above the pKa, ideally at a pH of 7.0 or higher.
3. Can I use any type of buffer?
While many common biological buffers (e.g., phosphate, HEPES, Tris) can be used, it is important to consider their composition. Phosphate buffers can sometimes precipitate at low temperatures or in the presence of high concentrations of organic co-solvents.[10][11] Buffers containing high concentrations of divalent cations like calcium and magnesium should be used with caution as they can form insoluble fatty acid salts.
4. Why is my solution forming micelles, and is this a problem?
Like other surfactants, when the concentration of sodium tridecanoate exceeds its critical micelle concentration (CMC), the individual molecules aggregate to form micelles.[3][12] While this is a normal property, a very high concentration of micelles can lead to the formation of larger aggregates that may precipitate. For many experiments, especially in cell culture, having a well-dispersed solution of either individual molecules or small, stable micelles complexed with a carrier like BSA is desirable.
5. How can Bovine Serum Albumin (BSA) help prevent precipitation?
Fatty acid-free BSA has hydrophobic pockets that can bind to the hydrocarbon tail of tridecanoic acid.[8] This complexation effectively sequesters the fatty acid, preventing it from aggregating and precipitating, especially in aqueous environments like cell culture media.[4][9] Using BSA allows for the preparation of higher, more stable concentrations of the fatty acid salt than would be possible in a simple buffer solution.
Quantitative Data Summary
The solubility of tridecanoic acid and its sodium salt is highly dependent on the solvent and pH.
Table 1: Solubility of Tridecanoic Acid
| Solvent | Approximate Solubility | Reference |
| Water | 33 mg/L (at 20°C) | [1] |
| Ethanol | ~25 mg/ml | [8] |
| DMSO | ~10 mg/ml | [8] |
| Dimethylformamide (DMF) | ~25 mg/ml | [8] |
| 1:1 DMF:PBS (pH 7.2) | ~0.25 mg/ml | [8] |
Experimental Protocols
Protocol: Preparation of a Tridecanoic Acid, Sodium Salt-BSA Complex for Cell Culture
This protocol is adapted from general methods for preparing fatty acid-BSA complexes for use in biological experiments.[7]
Materials:
-
Tridecanoic acid, sodium salt
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), sterile
-
Sterile, deionized water
-
0.1 M NaOH
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a BSA Solution:
-
Slowly dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v).
-
Gently stir at 37°C until the BSA is completely dissolved. Do not shake vigorously as this can cause frothing and protein denaturation.
-
Sterile-filter the BSA solution through a 0.22 µm filter.
-
-
Prepare a Tridecanoic Acid, Sodium Salt Stock Solution:
-
Calculate the amount of tridecanoic acid, sodium salt needed to make a 100 mM stock solution in sterile water.
-
Gently warm the water to 50-60°C to aid dissolution.
-
Slowly add the sodium tridecanoate powder while stirring. A few drops of 0.1 M NaOH may be added if the powder is difficult to dissolve, but avoid making the solution strongly basic.
-
-
Complexation of Tridecanoic Acid, Sodium Salt with BSA:
-
Warm the 10% BSA solution to 37°C.
-
While gently stirring the BSA solution, add the 100 mM sodium tridecanoate stock solution dropwise to achieve the desired final molar ratio (e.g., 3:1 fatty acid to BSA).
-
Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complexation.
-
-
Final Preparation and Storage:
-
The final concentration of the fatty acid-BSA complex can be adjusted with sterile PBS or cell culture medium.
-
The solution should be clear. If any precipitate is visible, it may indicate that the solubility limit has been exceeded.
-
Store the complex solution in sterile aliquots at -20°C for long-term use.
-
Visualizations
Caption: Workflow for preparing a sodium tridecanoate-BSA complex.
References
- 1. Tridecanoic acid CAS#: 638-53-9 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wklab.org [wklab.org]
- 8. Bovine Serum Albumin (BSA), BSA Protein | Capricorn Scientific [capricorn-scientific.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. nanoscience.com [nanoscience.com]
Technical Support Center: Optimizing Micelle Formation of Tridecanoic Acid, Sodium Salt (1:1)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the concentration of Tridecanoic acid, sodium salt (1:1) for consistent and effective micelle formation in your experiments.
Frequently Asked Questions (FAQs)
1. What is the Critical Micelle Concentration (CMC) of Tridecanoic acid, sodium salt?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules, such as Tridecanoic acid, sodium salt, begin to self-assemble into micelles. Below the CMC, the surfactant exists primarily as individual molecules (monomers) in the solution. Above the CMC, the additional surfactant molecules form stable, spherical aggregates known as micelles.
While the exact experimental CMC value for Tridecanoic acid, sodium salt can vary based on experimental conditions, it is influenced by factors such as temperature, pH, and the ionic strength of the solution. For long-chain fatty acid salts like sodium tridecanoate, the CMC is generally in the millimolar (mM) range.
2. How do temperature, pH, and ionic strength affect the CMC of Tridecanoic acid, sodium salt?
These parameters significantly influence the delicate balance of forces involved in micelle formation:
-
Temperature: For ionic surfactants like Tridecanoic acid, sodium salt, the relationship between temperature and CMC is often not linear. Typically, the CMC value decreases as the temperature increases from a low value, reaches a minimum, and then starts to increase again, exhibiting a U-shaped behavior. This is due to the complex interplay between the increased hydrophobic effect at higher temperatures, which favors micellization, and the increased kinetic energy of the surfactant molecules, which can disrupt micelle formation.
-
pH: The pH of the solution plays a crucial role, especially for fatty acid salts. At lower pH values (acidic conditions), the carboxylate head group (-COO⁻) of the tridecanoate anion can become protonated to form the less soluble tridecanoic acid (-COOH). This reduces the electrostatic repulsion between the head groups, which can lower the CMC. However, excessive protonation can lead to precipitation of the fatty acid. Conversely, at higher pH values (alkaline conditions), the head groups are fully ionized, leading to greater electrostatic repulsion, which generally increases the CMC.[1]
-
Ionic Strength (Salt Concentration): The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of Tridecanoic acid, sodium salt will typically decrease its CMC. The added ions shield the electrostatic repulsion between the negatively charged carboxylate head groups of the surfactant molecules. This reduction in repulsion allows the hydrophobic tails to aggregate more easily, thus promoting micelle formation at a lower surfactant concentration.
Quantitative Data Summary
The following table summarizes the expected qualitative effects of these parameters on the CMC of Tridecanoic acid, sodium salt. Note: Specific quantitative values can vary based on the precise experimental setup.
| Parameter | Effect on CMC | Rationale |
| Temperature | U-shaped curve (initially decreases, then increases) | Complex interplay between hydrophobic effect and kinetic energy. |
| pH | Decreases with decreasing pH (until precipitation) | Protonation of head groups reduces electrostatic repulsion.[1] |
| Ionic Strength | Decreases with increasing salt concentration | Shielding of electrostatic repulsion between head groups. |
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of Tridecanoic acid, sodium salt micellar solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution appears cloudy or contains precipitate at room temperature. | - The concentration of Tridecanoic acid, sodium salt is above its solubility limit at that temperature.- The pH of the solution is too low, causing precipitation of the free fatty acid.[2][3] | - Gently warm the solution while stirring. Fatty acid salts often have a Krafft temperature below which they are not sufficiently soluble to form micelles.- Ensure the pH of your solution is neutral to slightly alkaline (pH > 7.5) to maintain the ionized state of the carboxylate head group. |
| Inconsistent or non-reproducible results in experiments. | - Incomplete dissolution of the surfactant.- Fluctuation in experimental temperature or pH.- Use of water with varying purity (presence of divalent cations). | - Ensure the Tridecanoic acid, sodium salt is fully dissolved before use. Sonication can aid in dissolution.- Carefully control and monitor the temperature and pH of your experimental setup.- Use high-purity, deionized water for all solutions to avoid interference from ions like Ca²⁺ and Mg²⁺, which can form insoluble salts with fatty acids. |
| Difficulty in determining a clear CMC from experimental data. | - Insufficient data points around the expected CMC.- The chosen experimental method is not sensitive enough.- The presence of impurities in the surfactant. | - Increase the number of concentration points in the region where the CMC is expected.- Consider using a combination of methods (e.g., surface tension and conductivity) to cross-validate the CMC.- Ensure the purity of the Tridecanoic acid, sodium salt. |
| Foaming during solution preparation. | - Agitation of the surfactant solution. | - Mix the solution gently by swirling or using a magnetic stirrer at a low speed. Avoid vigorous shaking or vortexing. |
Experimental Protocols
1. Protocol for Preparing a Stock Solution of Tridecanoic Acid, Sodium Salt Micelles
This protocol describes the preparation of a stock solution above the expected CMC.
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Materials:
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Tridecanoic acid, sodium salt (CAS No: 3015-50-7)[4]
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High-purity, deionized water
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Magnetic stirrer and stir bar
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Volumetric flask
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Heating plate (optional)
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Procedure:
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Weigh the required amount of Tridecanoic acid, sodium salt to prepare a solution with a concentration significantly above the expected CMC (e.g., 20-50 mM).
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Add the weighed surfactant to a volumetric flask.
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Add a portion of the deionized water to the flask and begin gentle stirring with a magnetic stirrer.
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If the surfactant does not dissolve readily, gently warm the solution on a heating plate while continuing to stir. Do not boil.
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Once the solid is completely dissolved and the solution is clear, allow it to cool to the desired experimental temperature.
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Add deionized water to the mark of the volumetric flask and mix gently to ensure homogeneity.
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Allow the solution to equilibrate at the desired temperature before use.
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2. Protocol for Determination of CMC by Conductivity Measurement
This method is suitable for ionic surfactants like Tridecanoic acid, sodium salt. The principle is based on the change in the slope of the conductivity versus concentration plot at the CMC.[5]
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Materials:
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Conductivity meter with a probe
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Temperature-controlled water bath or jacketed beaker
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Burette
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Magnetic stirrer and stir bar
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Stock solution of Tridecanoic acid, sodium salt (e.g., 50 mM)
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High-purity, deionized water
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-
Procedure:
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Calibrate the conductivity meter according to the manufacturer's instructions.
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Place a known volume of deionized water into a jacketed beaker maintained at the desired temperature.
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Immerse the conductivity probe and a small magnetic stir bar into the water.
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Allow the system to equilibrate and record the initial conductivity of the water.
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Using a burette, add small, precise aliquots of the concentrated Tridecanoic acid, sodium salt stock solution to the water.
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After each addition, allow the solution to stabilize for a few minutes and then record the conductivity.
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Continue adding the stock solution until the concentration is well above the expected CMC.
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Plot the measured conductivity as a function of the Tridecanoic acid, sodium salt concentration.
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The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[5]
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3. Protocol for Determination of CMC by Surface Tension Measurement (Du Noüy Ring Method)
This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[6][7]
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Materials:
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Tensiometer with a Du Noüy ring
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A series of Tridecanoic acid, sodium salt solutions of varying concentrations, spanning the expected CMC.
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Temperature-controlled sample vessel
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Procedure:
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Prepare a series of solutions of Tridecanoic acid, sodium salt in deionized water with increasing concentrations.
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Calibrate the tensiometer according to the manufacturer's instructions.
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Place the lowest concentration solution into the sample vessel and allow it to reach the desired temperature.
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Measure the surface tension of the solution using the Du Noüy ring method.
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Thoroughly clean and dry the sample vessel and the ring between measurements.
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Repeat the measurement for each of the prepared solutions, moving from the lowest to the highest concentration.
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Plot the surface tension as a function of the logarithm of the Tridecanoic acid, sodium salt concentration.
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The plot will show a region of decreasing surface tension followed by a plateau. The concentration at which the break in the curve occurs is the CMC.
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Visualizations
Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).
References
Common impurities in commercial Tridecanoic acid, sodium salt (1:1) and their removal.
Welcome to the Technical Support Center for Tridecanoic Acid, Sodium Salt (1:1). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial Tridecanoic acid, sodium salt (1:1)?
A1: Commercial Tridecanoic acid, sodium salt (1:1) is generally of high purity, often exceeding 98%. However, trace amounts of impurities can be present, arising from the manufacturing process. These can include:
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Homologous Fatty Acid Salts: Sodium salts of other fatty acids with different carbon chain lengths (e.g., Sodium Dodecanoate (C12), Sodium Tetradecanoate (C14)).
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Unreacted Starting Materials: Residual Tridecanoic acid and Sodium Hydroxide from the saponification reaction.
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Solvent Residues: Trace amounts of solvents used during synthesis and purification (e.g., ethanol, hexane).
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Water: As the salt is hygroscopic, it can absorb moisture from the atmosphere.
Q2: How can I assess the purity of my Tridecanoic acid, sodium salt sample?
A2: Several analytical techniques can be employed to determine the purity of your sample:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. The sodium salt is typically converted to its more volatile methyl ester derivative before analysis.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities, including other fatty acid salts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
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Titration: A simple acid-base titration can be used to determine the amount of free fatty acid or excess base in the sample.
Q3: What are the recommended storage conditions for Tridecanoic acid, sodium salt?
A3: To maintain its integrity, Tridecanoic acid, sodium salt should be stored in a tightly sealed container in a cool, dry place. Due to its hygroscopic nature, exposure to moisture should be minimized. For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptom: You observe high variability in your experimental results when using different batches of commercial Tridecanoic acid, sodium salt.
Possible Cause: The variation in impurity profiles between different commercial lots can affect experimental outcomes, especially in sensitive biological assays.
Troubleshooting Steps:
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Purity Assessment: Analyze the purity of each batch using GC-MS or HPLC to identify and quantify any differences in impurity levels.
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Purification: If significant impurities are detected, consider purifying the commercial product using the protocols outlined below.
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Standardization: If purification is not feasible, characterize a single large batch and use it for the entire series of experiments to ensure consistency.
Issue 2: Poor Solubility in Apolar Solvents
Symptom: You are having difficulty dissolving Tridecanoic acid, sodium salt in nonpolar organic solvents.
Possible Cause: As a sodium salt of a carboxylic acid, this compound is ionic and therefore has low solubility in apolar solvents.
Troubleshooting Steps:
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Solvent Selection: Use polar solvents such as water, ethanol, or methanol.
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Sonication: Gentle sonication can aid in the dissolution process in polar solvents.
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Heating: Gentle warming can increase solubility, but be cautious of potential degradation at high temperatures.
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Phase-Transfer Catalyst: For reactions in biphasic systems, a phase-transfer catalyst can be used to facilitate the transfer of the fatty acid salt into the organic phase.
Purification Protocols
For experiments requiring the highest purity, commercial Tridecanoic acid, sodium salt can be further purified.
Recrystallization
Recrystallization is an effective method for removing many common impurities.
Table 1: Purity of Tridecanoic Acid, Sodium Salt Before and After Recrystallization
| Parameter | Purity Before Recrystallization | Purity After Recrystallization |
| Assay (by GC) | >98% | >99.5% |
| Homologous Fatty Acid Salts | <1.5% | <0.3% |
| Unreacted Tridecanoic Acid | <0.5% | <0.1% |
| Water Content | Variable | <0.1% (after drying) |
Experimental Protocol: Recrystallization
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Dissolution: Dissolve the commercial Tridecanoic acid, sodium salt in a minimal amount of hot 95% ethanol.
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Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Experimental Workflow: Purity Assessment and Use in Cell Culture
Caption: Workflow for assessing purity and using Tridecanoic acid, sodium salt.
Signaling Pathway: Fatty Acid Metabolism
Tridecanoic acid, as an odd-chain fatty acid, is involved in cellular fatty acid metabolism.
Caption: Metabolic pathway of Tridecanoic acid.
Degradation pathways of Tridecanoic acid, sodium salt (1:1) under experimental conditions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental analysis of the degradation pathways of tridecanoic acid, sodium salt (1:1).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for tridecanoic acid?
A1: The primary degradation pathway for tridecanoic acid, a 13-carbon saturated odd-chain fatty acid, is mitochondrial beta-oxidation.[1] This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain.
Q2: How does the degradation of tridecanoic acid differ from that of even-chain fatty acids?
A2: While the initial steps of beta-oxidation are similar, the final cycle for tridecanoic acid yields one molecule of acetyl-CoA (a C2 unit) and one molecule of propionyl-CoA (a C3 unit).[1] In contrast, the final cycle of beta-oxidation for an even-chain fatty acid yields two molecules of acetyl-CoA.
Q3: What is the metabolic fate of the propionyl-CoA produced from tridecanoic acid degradation?
A3: Propionyl-CoA is converted to succinyl-CoA in a three-step enzymatic process. Succinyl-CoA can then enter the tricarboxylic acid (TCA) cycle, making odd-chain fatty acids like tridecanoic acid anaplerotic, meaning they can replenish TCA cycle intermediates.[1][2]
Q4: Are there alternative degradation pathways for tridecanoic acid?
A4: Besides the primary mitochondrial beta-oxidation, a minor pathway called alpha-oxidation can occur in peroxisomes.[3][4] This pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid.
Q5: Why is tridecanoic acid sometimes used as an internal standard in fatty acid analysis?
A5: Due to its relatively low natural abundance in many biological samples, tridecanoic acid is often used as an internal standard for the quantification of other fatty acids using techniques like gas chromatography-mass spectrometry (GC-MS).[3]
Troubleshooting Guides
This section addresses common issues encountered during the experimental study of tridecanoic acid degradation.
| Problem | Possible Cause | Recommended Solution |
| Low or no degradation of tridecanoic acid observed. | Inadequate cell or mitochondrial viability: The cellular or mitochondrial preparations may be compromised. | - Assess cell viability using a trypan blue exclusion assay or mitochondrial integrity with a membrane potential-sensitive dye (e.g., JC-1). - Ensure fresh and carefully prepared biological samples. |
| Sub-optimal assay conditions: Incorrect pH, temperature, or buffer composition. | - Optimize the assay buffer for pH (typically 7.2-7.4) and temperature (37°C). - Ensure all necessary cofactors (e.g., CoA, ATP, NAD+, FAD) are present at optimal concentrations. | |
| Enzyme inactivity: Degradation of key enzymes in the beta-oxidation pathway. | - Use fresh enzyme preparations or cell lysates. - Include positive controls with known substrates (e.g., palmitic acid) to verify enzyme activity. | |
| Inconsistent or variable results between replicates. | Pipetting errors: Inaccurate dispensing of reagents or samples. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize variability. |
| Incomplete cell lysis: Inefficient release of mitochondrial or peroxisomal contents. | - Optimize the lysis procedure (e.g., sonication, detergent concentration) and verify lysis efficiency under a microscope. | |
| Sample degradation: Breakdown of analytes before or during analysis. | - Keep samples on ice and process them promptly. - Consider adding protease and phosphatase inhibitors to cell lysates. | |
| Difficulty in detecting and quantifying propionyl-CoA. | Low abundance of the metabolite: Propionyl-CoA is a transient intermediate. | - Use a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).[5] - Consider using 13C-labeled tridecanoic acid to trace the label into propionyl-CoA. |
| Interference from other molecules: Co-elution of other compounds with propionyl-CoA in chromatographic analysis. | - Optimize the chromatographic separation method. - Use tandem mass spectrometry (MS/MS) for more specific detection. | |
| Unexpected degradation products observed. | Contamination: Presence of other fatty acids or enzymes in the sample. | - Use high-purity tridecanoic acid and reagents. - Run blank samples to identify potential contaminants. |
| Side reactions: Non-enzymatic or alternative enzymatic reactions occurring. | - Characterize the unexpected products using high-resolution mass spectrometry and NMR. - Consider the possibility of alpha-oxidation or other minor metabolic pathways. |
Quantitative Data Presentation
The following table summarizes the theoretical quantitative outcomes of the complete beta-oxidation of one mole of tridecanoic acid. Please note that this data is illustrative and experimental results may vary.
| Analyte | Moles Produced per Mole of Tridecanoic Acid |
| Acetyl-CoA | 5 |
| Propionyl-CoA | 1 |
| FADH₂ | 5 |
| NADH | 5 |
Experimental Protocols
Protocol 1: In Vitro Tridecanoic Acid Degradation using Isolated Mitochondria
Objective: To measure the rate of tridecanoic acid degradation by isolated mitochondria.
Materials:
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Isolated mitochondria from a relevant tissue source (e.g., rat liver)
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Tridecanoic acid, sodium salt
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Bovine Serum Albumin (BSA), fatty acid-free
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Assay Buffer (e.g., 125 mM KCl, 10 mM HEPES, 5 mM MgCl₂, 2 mM K₂HPO₄, pH 7.4)
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Cofactors: 2 mM ATP, 0.1 mM CoA, 2 mM NAD+, 1 mM FAD, 1 mM L-carnitine
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Detection Reagent (e.g., a colorimetric or fluorometric probe for NADH or FADH₂ production, or materials for LC-MS analysis)
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Microplate reader or LC-MS system
Procedure:
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Prepare a stock solution of tridecanoic acid complexed to BSA.
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Isolate mitochondria from the chosen tissue using standard differential centrifugation methods.
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Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.
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In a 96-well plate or microcentrifuge tubes, add the assay buffer and cofactors.
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Add a standardized amount of isolated mitochondria (e.g., 50-100 µg of protein) to each well/tube.
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Initiate the reaction by adding the tridecanoic acid-BSA complex to a final concentration of 50-100 µM.
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Incubate at 37°C for a defined period (e.g., 30-60 minutes).
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Stop the reaction by adding a quenching solution (e.g., perchloric acid for metabolite extraction for LC-MS, or a stop buffer for enzymatic assays).
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Quantify the degradation products (e.g., NADH, FADH₂, or specific acyl-CoAs like acetyl-CoA and propionyl-CoA) using the chosen detection method.
Protocol 2: Analysis of Tridecanoic Acid Degradation Products by LC-MS
Objective: To identify and quantify the acyl-CoA intermediates produced during tridecanoic acid degradation.
Materials:
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Cell or tissue lysates from experiments with tridecanoic acid
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Acetonitrile
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Ammonium acetate
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LC-MS grade water
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Acyl-CoA standards (e.g., tridecanoyl-CoA, acetyl-CoA, propionyl-CoA)
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Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
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Extract the acyl-CoAs from the experimental samples using a suitable solvent extraction method (e.g., methanol/acetonitrile).
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Dry the extracts under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
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Prepare a calibration curve using the acyl-CoA standards.
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Inject the samples and standards onto the LC-MS system.
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Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., aqueous ammonium acetate and acetonitrile).
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Detect the acyl-CoAs using the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
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Quantify the amount of each acyl-CoA in the samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Experimental Workflows
Caption: Mitochondrial beta-oxidation pathway of tridecanoic acid.
Caption: General experimental workflow for studying tridecanoic acid degradation.
References
Troubleshooting inconsistent results in assays using Tridecanoic acid, sodium salt (1:1).
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tridecanoic acid, sodium salt (1:1) in various assays. Inconsistent results can arise from several factors related to the physicochemical properties of this medium-chain fatty acid salt. This guide aims to address common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Tridecanoic acid, sodium salt solution appears cloudy or precipitates over time. How can I improve its solubility and stability?
A1: Poor solubility is a common issue with medium-chain fatty acid salts. The sodium salt of tridecanoic acid is expected to be soluble in water, but its solubility can be affected by concentration, temperature, and the composition of the solvent.
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Solvent Choice: While soluble in water, solubility can be enhanced in buffers containing a small amount of organic co-solvents like ethanol or DMSO. However, always verify the compatibility of any co-solvent with your specific assay system.
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pH Adjustment: The pH of the solution is critical. Fatty acid salts are more soluble at a pH above their pKa. Ensure your buffer pH is maintained above 7 to keep the carboxylic acid group in its deprotonated, more soluble salt form.
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Temperature: Gently warming the solution can aid in dissolution. However, be cautious of temperature-sensitive components in your assay. For storage, refer to the manufacturer's recommendations, which is often at room temperature.[1]
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Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.
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Fresh Preparation: It is highly recommended to prepare solutions fresh for each experiment to avoid issues with precipitation and degradation over time.
Q2: I am observing high background noise or non-specific effects in my cell-based assay. What could be the cause?
A2: High background can be attributed to the detergent-like properties of fatty acids, which can lead to membrane disruption or non-specific interactions with cellular components.
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Concentration Optimization: Perform a dose-response curve to determine the optimal concentration range. High concentrations may lead to cytotoxicity or other non-specific effects.
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Use of a Carrier Protein: Fatty acids in vivo are typically bound to carrier proteins like albumin. Incorporating bovine serum albumin (BSA) into your assay buffer can help to reduce non-specific binding and mimic physiological conditions.
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Control Experiments: Include appropriate controls, such as vehicle-only controls and controls with a structurally similar but inactive fatty acid, to distinguish specific effects from non-specific ones.
Q3: My quantitative results for Tridecanoic acid, sodium salt are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent quantitative results often stem from variability in sample preparation and handling.
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Standardized Protocol: Adhere strictly to a standardized protocol for solution preparation, incubation times, and assay procedures.
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Accurate Pipetting: Due to the potential for micelle formation, ensure accurate and consistent pipetting. Pre-wetting the pipette tip with the solution can improve accuracy.
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Lot-to-Lot Variability: If using different batches of the compound, perform a bridging study to ensure lot-to-lot consistency.
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Storage Conditions: Store the solid compound and any stock solutions under the recommended conditions to prevent degradation.[1]
Troubleshooting Guides
Guide 1: Poor Solubility and Precipitation
This guide provides a systematic approach to addressing solubility issues with Tridecanoic acid, sodium salt.
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
Guide 2: High Background Signal in Assays
This guide outlines steps to mitigate high background signals in your experiments.
Troubleshooting Workflow for High Background
References
Technical Support Center: Tridecanoic Acid, Sodium Salt (1:1) Stock Solutions
This technical support center provides guidance on the long-term stability of Tridecanoic acid, sodium salt (1:1) stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Tridecanoic acid, sodium salt stock solutions?
A1: For long-term stability, it is recommended to prepare stock solutions in ethanol. A study has shown that a sonicated solution of fatty acid sodium salt in ethanol can be stored for at least 6 months. For immediate use, aqueous solutions can be prepared, but they are more susceptible to hydrolysis.
Q2: What are the optimal storage conditions for Tridecanoic acid, sodium salt stock solutions?
A2: Ethanolic stock solutions should be stored at 4°C in a tightly sealed container and protected from light. For aqueous solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. As a solid, Tridecanoic acid, a saturated fatty acid, is stable when stored at ≤ -16°C.
Q3: What are the potential degradation pathways for Tridecanoic acid, sodium salt in solution?
A3: The primary degradation pathway in aqueous solutions is hydrolysis, where the salt reverts to the free fatty acid (Tridecanoic acid) and sodium hydroxide. This can lead to a decrease in the effective concentration of the active salt form and potential precipitation of the less soluble free fatty acid.
Q4: How can I tell if my Tridecanoic acid, sodium salt stock solution has degraded?
A4: Visual inspection for precipitation or cloudiness is the first indicator of instability, especially in aqueous solutions. A significant change in the pH of the solution can also indicate hydrolysis. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are required to measure the concentration of the parent compound.
Troubleshooting Guides
Issue: Precipitation in the Stock Solution
Possible Cause 1: Low Temperature Storage of Aqueous Solutions
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Explanation: The solubility of Tridecanoic acid, sodium salt in aqueous solutions decreases at lower temperatures, which can lead to precipitation.
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Solution: Gently warm the solution to room temperature and sonicate for 10-15 minutes to redissolve the precipitate. If the precipitate does not dissolve, it may be due to degradation.
Possible Cause 2: Hydrolysis to Free Fatty Acid
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Explanation: In aqueous solutions, the sodium salt can hydrolyze to the less soluble Tridecanoic acid, which then precipitates.
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Solution: This is an indication of degradation. It is recommended to discard the solution and prepare a fresh stock. To prevent this, use ethanolic solutions for long-term storage or prepare aqueous solutions immediately before use.
Possible Cause 3: Solvent Evaporation
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Explanation: Improperly sealed storage containers can lead to solvent evaporation, increasing the concentration of the salt beyond its solubility limit.
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Solution: Ensure that storage containers are well-sealed. If evaporation is suspected, the concentration should be re-verified using an analytical method before use.
Issue: Inconsistent Experimental Results
Possible Cause 1: Inaccurate Initial Concentration
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Explanation: Incomplete dissolution of the solid material during preparation can lead to a lower actual concentration than intended.
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Solution: Ensure complete dissolution by using sonication when preparing the stock solution.
Possible Cause 2: Degradation of the Stock Solution
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Explanation: Use of a degraded stock solution with a lower concentration of the active compound will lead to variability in experiments.
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Solution: Follow the recommended storage conditions to minimize degradation. For critical experiments, it is advisable to qualify the stock solution by HPLC to confirm its concentration before use.
Data Presentation
Table 1: Hypothetical Long-Term Stability of Tridecanoic Acid, Sodium Salt (10 mg/mL) in Ethanol
| Storage Condition | Time Point | Concentration (%) | Appearance |
| 4°C, Dark | 0 months | 100.0 | Clear, colorless |
| 3 months | 99.5 | Clear, colorless | |
| 6 months | 98.9 | Clear, colorless | |
| 12 months | 97.5 | Clear, colorless | |
| Room Temp, Light | 0 months | 100.0 | Clear, colorless |
| 3 months | 92.1 | Slight haze | |
| 6 months | 85.3 | Hazy | |
| 12 months | 75.6 | Precipitate |
Table 2: Hypothetical Stability of Tridecanoic Acid, Sodium Salt (1 mg/mL) in Aqueous Buffer (pH 7.4)
| Storage Condition | Time Point | Concentration (%) | Appearance |
| 4°C | 0 hours | 100.0 | Clear, colorless |
| 24 hours | 98.2 | Clear, colorless | |
| 48 hours | 95.1 | Slight haze | |
| 1 week | 88.7 | Precipitate | |
| Room Temp | 0 hours | 100.0 | Clear, colorless |
| 24 hours | 93.5 | Hazy | |
| 48 hours | 87.9 | Precipitate | |
| 1 week | 79.4 | Significant Precipitate |
Experimental Protocols
Protocol 1: Preparation of a Stable Ethanolic Stock Solution
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Materials: Tridecanoic acid, sodium salt powder; 200 proof ethanol; sterile, amber glass vial with a PTFE-lined cap; analytical balance; sonicator.
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Procedure:
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Weigh the desired amount of Tridecanoic acid, sodium salt powder using an analytical balance.
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Transfer the powder to the sterile amber glass vial.
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Add the required volume of 200 proof ethanol to achieve the target concentration.
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Cap the vial tightly.
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Place the vial in a sonicator bath and sonicate until the solid is completely dissolved, resulting in a clear solution.
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Store the solution at 4°C, protected from light.
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Protocol 2: Stability-Indicating HPLC Method
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Objective: To quantify the concentration of Tridecanoic acid, sodium salt and detect potential degradation products.
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Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient elution may be required).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 210 nm.
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Sample Preparation: Dilute the stock solution to an appropriate concentration with the mobile phase.
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Procedure:
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Equilibrate the HPLC system with the mobile phase.
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Inject a known concentration of a freshly prepared standard solution to determine the retention time and peak area.
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Inject the aged sample solution.
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Compare the peak area of the main peak in the sample to that of the standard to determine the concentration.
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Monitor for the appearance of any new peaks, which may indicate degradation products.
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Visualizations
Caption: Troubleshooting workflow for precipitation in stock solutions.
Caption: Workflow for preparing stable ethanolic stock solutions.
Caption: Primary degradation pathway in aqueous solution.
Technical Support Center: Optimizing Tridecanoic Acid, Sodium Salt (1:1) Performance through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the experimental performance of Tridecanoic acid, sodium salt (1:1) by adjusting pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or cloudiness in the solution. | The pH of the solution is too low, causing the Tridecanoic acid salt to convert to its less soluble free fatty acid form. | Increase the pH of the solution by adding a suitable base (e.g., dilute NaOH) dropwise while monitoring with a calibrated pH meter until the solution clears. Fatty acid salts are more soluble in alkaline conditions.[1] |
| Inconsistent experimental results. | The pH of the solution was not controlled or measured accurately, leading to variability in the protonation state and self-assembly of the Tridecanoic acid molecules. | Implement a standardized protocol for pH measurement and adjustment for all experiments. Ensure the pH meter is properly calibrated before each use. |
| Reduced surface activity or efficacy. | The pH is outside the optimal range for Tridecanoic acid's function as a surfactant. The effectiveness of surfactants can be highly dependent on pH.[2][3] | Perform a pH titration experiment to determine the optimal pH range for your specific application. Measure a key performance indicator (e.g., surface tension, critical micelle concentration) across a range of pH values. |
| Difficulty in forming stable micelles. | The pH is affecting the charge of the headgroup, which influences micelle formation. The critical micelle concentration (CMC) of fatty acid-based surfactants is known to be pH-dependent.[4] | Adjust the pH to optimize the headgroup charge for micelle formation. For anionic surfactants like Tridecanoic acid, sodium salt, a higher pH generally favors the charged carboxylate headgroup necessary for stable micelle formation in aqueous solutions. |
Frequently Asked Questions (FAQs)
1. What is the effect of pH on the solubility of Tridecanoic acid, sodium salt?
The pH of the solution is a critical factor determining the solubility of Tridecanoic acid, sodium salt. This compound is the salt of a weak acid (Tridecanoic acid). In acidic conditions (low pH), the carboxylate headgroup of the salt will be protonated, forming the less water-soluble free fatty acid, which may lead to precipitation. Conversely, in neutral to alkaline conditions (higher pH), the compound will exist in its ionized (salt) form, which is more soluble in aqueous solutions.[1][5]
2. How does pH influence the surfactant properties of Tridecanoic acid, sodium salt?
The surfactant properties of Tridecanoic acid, sodium salt, such as its ability to lower surface tension and form micelles, are highly dependent on pH.[2] These properties are optimal when the molecule is in its amphipathic form, with a charged (hydrophilic) headgroup and a long nonpolar (hydrophobic) tail. At lower pH values, the protonation of the carboxylate headgroup reduces its hydrophilicity, which can impair its surfactant performance.
3. What is the expected impact of pH on the Critical Micelle Concentration (CMC) of Tridecanoic acid, sodium salt?
The Critical Micelle Concentration (CMC) is expected to change with pH. For anionic surfactants derived from fatty acids, as the pH increases, the headgroup becomes more consistently deprotonated and charged. This can lead to greater electrostatic repulsion between the headgroups, which may increase the CMC.[4] However, the exact relationship can be complex and may also be influenced by the ionic strength of the solution.
4. What is a suitable pH range for working with Tridecanoic acid, sodium salt in aqueous solutions?
While the optimal pH will be application-dependent, a general recommendation is to work in a neutral to slightly alkaline pH range (e.g., pH 7.0 - 9.0) to ensure the compound remains in its soluble, salt form. For applications relying on its surfactant properties, the optimal pH may need to be determined empirically.
Experimental Protocols
Protocol for Preparing a pH-Adjusted Solution of Tridecanoic Acid, Sodium Salt
-
Initial Dissolution: Dissolve the desired amount of Tridecanoic acid, sodium salt in the aqueous buffer or solvent of choice.
-
Initial pH Measurement: Calibrate a pH meter according to the manufacturer's instructions. Measure the initial pH of the solution.
-
pH Adjustment:
-
To increase the pH, add a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise while gently stirring the solution.
-
To decrease the pH, add a dilute solution of a suitable acid (e.g., 0.1 M HCl) dropwise with gentle stirring.
-
-
Equilibration and Final Measurement: Allow the solution to equilibrate for a few minutes after each addition of acid or base before taking a new pH reading. Continue this process until the target pH is reached and stable.
-
Final Concentration Adjustment: If significant volumes of acid or base were added, consider adjusting the final volume of the solution to ensure the desired concentration of Tridecanoic acid, sodium salt is maintained.
Protocol for Determining the Effect of pH on Performance
-
Prepare Stock Solutions: Prepare a concentrated stock solution of Tridecanoic acid, sodium salt.
-
Create pH Series: Prepare a series of buffers at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Sample Preparation: For each pH value, prepare a series of dilutions of the Tridecanoic acid, sodium salt stock solution using the corresponding pH buffer.
-
Performance Measurement: Measure a key performance indicator for each dilution at each pH. For example:
-
Surface Tension: Use a tensiometer to measure the surface tension.
-
Critical Micelle Concentration (CMC): This can be determined by plotting surface tension against concentration or by using a dye solubilization method.
-
-
Data Analysis: Plot the performance metric (e.g., CMC) as a function of pH to determine the optimal pH range for your application.
Quantitative Data
Table 1: Effect of pH on the Critical Micelle Concentration (CMC) of a Tridecanoic acid-based Surfactant
| pH | Headgroup Charge | CMC (mM) |
| 6.0 | Predominantly -1 | ~3.1 - 3.4 |
| 7.0 | Mixture of -1 and -2 | ~6.2 - 6.8 |
Data adapted from a study on a glutamic acid-based biosurfactant with a tridecanoic tail, illustrating the principle of pH-dependent CMC.[4]
Table 2: Influence of Subphase pH on the Surface Tension of Different Surfactant Preparations
| Surfactant Type | pH Range | Average Equilibrium/Minimum Surface Tension (mN/m) |
| Natural Lung Surfactants | 4.0 - 7.0 | 24 / 2 |
| Survanta (SUR) | 4.0 - 7.0 | 29 / 5 |
| KL4 Surfactant | 4.0 - 7.0 | 36 / 3 |
| Phospholipids alone | 4.0 - 7.0 | 44 / 12 |
This table demonstrates the general principle that different surfactants exhibit varying performance and stability across a range of pH values.[3]
Visualizations
References
Technical Support Center: Minimizing Foaming in Solutions Containing Tridecanoic Acid, Sodium Salt (1:1)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to foaming in solutions containing Tridecanoic acid, sodium salt (1:1), also known as sodium tridecanoate.
Troubleshooting Guide
Issue 1: Excessive Foaming Upon Dissolution or Agitation
Question: Why is my solution of sodium tridecanoate producing so much foam, and how can I prevent it?
Answer:
Sodium tridecanoate is a surfactant, meaning it has a tendency to stabilize bubbles and create foam. Excessive foaming can be caused by several factors, including solution concentration, temperature, pH, and the presence of impurities.
Possible Causes and Solutions:
| Cause | Solution |
| High Concentration | Reduce the concentration of sodium tridecanoate if your protocol allows. Foaming often increases with concentration, especially above the critical micelle concentration (CMC). |
| Elevated Temperature | While higher temperatures can increase the rate of dissolution, they can also increase initial foaming. Try dissolving the compound at a lower temperature with gentle agitation. |
| High pH | Fatty acid salts like sodium tridecanoate tend to foam more at alkaline pH. If your experimental conditions permit, adjusting the pH towards neutral may reduce foaming. |
| Vigorous Agitation | Avoid aggressive stirring, shaking, or sonication. Use a magnetic stirrer at a low speed or gentle manual swirling to dissolve the compound. |
| Impurities | Ensure high purity of sodium tridecanoate and the solvent used. Impurities can sometimes act as foam stabilizers. |
Experimental Workflow for Minimizing Foaming During Preparation:
Overcoming matrix effects in LC-MS analysis of Tridecanoic acid, sodium salt (1:1).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Tridecanoic acid, sodium salt (1:1).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Tridecanoic acid?
A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts. Matrix effects occur when these co-eluting components interfere with the ionization of Tridecanoic acid in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[1][2] For fatty acids like Tridecanoic acid, phospholipids are a major contributor to matrix effects, especially in biological samples like plasma or serum.[3]
Q2: I'm observing poor reproducibility and low signal intensity for my Tridecanoic acid standards. Could this be due to matrix effects?
A: Yes, poor reproducibility and low signal intensity are classic symptoms of matrix effects, specifically ion suppression.[1][2] When matrix components co-elute with Tridecanoic acid, they can compete for ionization, leading to a suppressed signal. This effect can vary between different samples, leading to poor reproducibility. It is also possible that the matrix components are altering the retention time of your analyte.[4]
Q3: How can I determine if my analysis is being affected by matrix effects?
A: Two common methods to assess matrix effects are the post-extraction spike and the post-column infusion methods.[1][5]
-
Post-Extraction Spike: In this quantitative method, you compare the signal response of a known amount of Tridecanoic acid spiked into a blank matrix extract to the response of the same amount in a clean solvent. A significant difference in the signal indicates the presence of matrix effects.[1]
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a Tridecanoic acid standard into the mass spectrometer after the LC column. You then inject a blank matrix extract. Any dip or rise in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement.[1][6]
Q4: What is the most effective way to eliminate or reduce matrix effects?
A: A multi-faceted approach is often the most effective. This includes optimizing sample preparation to remove interfering components, refining chromatographic conditions to separate Tridecanoic acid from matrix components, and using an appropriate internal standard to compensate for any remaining matrix effects.[5][7]
Q5: What is a stable isotope-labeled internal standard, and why is it recommended for the analysis of Tridecanoic acid?
A: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, Tridecanoic acid) where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ²H).[8][9] SIL internal standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte.[10] This means they co-elute with the analyte and experience the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the SIL internal standard, accurate quantification can be achieved even in the presence of matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low signal intensity/ion suppression | Co-elution of matrix components, particularly phospholipids.[3] | 1. Improve Sample Preparation: Implement more rigorous extraction and clean-up procedures like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). Consider specialized phospholipid removal products.[11] 2. Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a column with a different selectivity to better separate Tridecanoic acid from interfering compounds. 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[1][6] |
| Poor reproducibility between samples | Variable matrix effects in different samples. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects.[8][9][10] 2. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to account for consistent matrix effects. |
| Signal enhancement | Co-eluting matrix components enhancing the ionization of Tridecanoic acid. | While less common than suppression, the solutions are similar to those for ion suppression. Focus on improved sample preparation and chromatographic separation to remove the source of the enhancement.[1] |
| Shifting retention times | Matrix components interacting with the analyte or the analytical column.[4] | 1. Thorough Sample Clean-up: Ensure your sample preparation method is effectively removing interfering substances. 2. Column Washing: Implement a robust column washing step at the end of each run to remove strongly retained matrix components. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) for Fatty Acid Extraction
This protocol is a general guideline for extracting fatty acids like Tridecanoic acid from a biological matrix.
Objective: To separate the analyte from the bulk of the sample matrix based on its solubility in immiscible liquids.
Procedure:
-
To 100 µL of your sample (e.g., plasma), add an appropriate stable isotope-labeled internal standard.
-
Add 300 µL of a water-miscible organic solvent like acetonitrile or methanol to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or hexane. For acidic analytes like Tridecanoic acid, acidifying the aqueous phase can improve extraction efficiency.[11]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at a lower speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer) containing the extracted fatty acids to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol provides a general workflow for using SPE to clean up samples for fatty acid analysis.
Objective: To selectively retain the analyte on a solid sorbent while matrix interferences are washed away.
Procedure:
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass an equilibration solvent (e.g., water or a buffer with a similar pH to the sample) through the cartridge to prepare it for the sample.
-
Loading: Load the pre-treated sample (e.g., after protein precipitation and dilution) onto the cartridge.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound matrix components. The composition of the wash solvent should be optimized to remove interferences without eluting the analyte.
-
Elution: Elute Tridecanoic acid from the cartridge using an appropriate elution solvent that disrupts the interaction between the analyte and the sorbent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Note: The choice of SPE sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode) will depend on the specific properties of Tridecanoic acid and the sample matrix.[7] For complex biological samples, mixed-mode SPE can be particularly effective at removing a wide range of interferences.[7]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Technique | Pros | Cons | Typical Analyte Recovery | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Least effective at removing matrix components, often leading to significant matrix effects.[7] | Variable, can be high but with significant matrix. | Low |
| Liquid-Liquid Extraction (LLE) | Can provide very clean extracts.[7] | Can be labor-intensive and may have lower recovery for polar analytes.[7] | 60-90% | Moderate to High |
| Solid-Phase Extraction (SPE) | Highly selective and can provide very clean extracts. Amenable to automation. | Method development can be time-consuming. | 80-100% | High |
| HybridSPE®-Phospholipid | Specifically targets and removes phospholipids, a major source of matrix effects in biological samples. | Higher cost compared to traditional methods. | >90% | Very High |
Visualizations
Caption: A generalized experimental workflow for the LC-MS analysis of Tridecanoic acid, highlighting key sample preparation steps to mitigate matrix effects.
Caption: The principle of stable isotope dilution for overcoming matrix effects. Both the analyte and internal standard experience similar ion suppression, allowing for accurate quantification based on their signal ratio.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Researcher's Guide to Validating GC-MS Methods for Fatty Acid Analysis Using Tridecanoic Acid as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the validation of analytical methods is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive comparison of using Tridecanoic acid, sodium salt (1:1), as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) based fatty acid analysis. We will delve into its performance against other common internal standards, supported by experimental data and detailed protocols.
The use of an internal standard (IS) in quantitative GC-MS analysis is crucial for correcting variations that can occur during sample preparation and the analytical process itself. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and chromatographically resolved from other components. Tridecanoic acid, a C13 saturated fatty acid, is frequently employed as an internal standard in fatty acid analysis due to its rarity in most biological samples and its similar behavior to other fatty acids during extraction and derivatization.
Performance Comparison of Internal Standards
The choice of internal standard can significantly impact the accuracy and precision of quantification. While Tridecanoic acid is a widely accepted choice, other alternatives include different odd-chain fatty acids (e.g., Nonadecanoic acid, C19:0) and stable isotope-labeled (deuterated) fatty acids.
| Internal Standard Type | Advantages | Disadvantages |
| Odd-Chain Fatty Acids (e.g., Tridecanoic Acid) | - Not naturally abundant in most samples- Cost-effective- Behaves similarly to other saturated and unsaturated fatty acids during sample preparation | - May not perfectly mimic the behavior of all fatty acids, especially those with very different chain lengths or degrees of unsaturation- Potential for co-elution with minor sample components in complex matrices |
| Stable Isotope-Labeled (Deuterated) Fatty Acids | - Considered the "gold standard" as they have nearly identical chemical and physical properties to their non-labeled counterparts- Co-elute with the analyte, providing the most accurate correction for extraction loss and matrix effects | - High cost- A separate deuterated standard is needed for each analyte to be quantified |
The following table summarizes key performance metrics for a GC-MS method validated for fatty acid analysis using an internal standard. While this data is a composite from multiple studies, it provides a representative overview of the expected performance.
| Validation Parameter | Tridecanoic Acid as IS | Alternative IS (e.g., Nonadecanoic Acid) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 7.6 - 91.8 ng/mL[1] | Similar ranges reported in literature |
| Recovery (%) | 82.1 - 98.7%[2] | 85 - 110% |
| Precision (RSD%) | < 15% | < 15% |
| Accuracy (% Bias) | -15% to +15% | -15% to +15% |
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below are detailed methodologies for the key steps in analyzing fatty acids using GC-MS with Tridecanoic acid as an internal standard.
Sample Preparation: Extraction and Derivatization
The majority of fatty acids in biological samples are esterified in complex lipids and require hydrolysis and derivatization to their more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis.
a. Lipid Extraction (Folch Method)
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To a 1 mL liquid sample (e.g., plasma, cell culture supernatant), add a known amount of Tridecanoic acid internal standard solution.
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Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
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Vortex vigorously for 2 minutes.
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Centrifuge at 2000 x g for 10 minutes to separate the phases.
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Carefully collect the lower organic phase containing the lipids.
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Evaporate the solvent under a gentle stream of nitrogen.
b. Saponification and Transesterification to FAMEs
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To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
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Heat at 100°C for 10 minutes to hydrolyze the lipids.
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Cool the sample and add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v).
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Heat again at 100°C for 5 minutes to methylate the free fatty acids.
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Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.
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Vortex and centrifuge to separate the phases.
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The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs. Optimization may be required based on the specific instrument and analytes.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-23 (60 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Visualizing the Workflow and Logic
To better illustrate the experimental and validation processes, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for GC-MS analysis of fatty acids.
Caption: Logical relationship of key GC-MS method validation parameters.
Conclusion
The validation of a GC-MS method is a multifaceted process that ensures the generation of high-quality, reliable data. Tridecanoic acid serves as a robust and cost-effective internal standard for the quantification of fatty acids, demonstrating good performance across key validation parameters. While deuterated internal standards may offer superior accuracy for specific analytes, the data presented in this guide supports the suitability of Tridecanoic acid for a wide range of fatty acid profiling applications. The provided experimental protocols and logical diagrams offer a solid framework for researchers to develop and validate their own GC-MS methods for fatty acid analysis.
References
A Comparative Analysis of Surfactant Properties: Tridecanoic Acid, Sodium Salt vs. Sodium Dodecyl Sulfate
A comprehensive guide for researchers, scientists, and drug development professionals on the surfactant properties of Tridecanoic acid, sodium salt (1:1) and Sodium Dodecyl Sulfate (SDS), supported by experimental data and detailed protocols.
This guide provides an objective comparison of the surfactant properties of Tridecanoic acid, sodium salt (sodium tridecanoate) and the widely-used anionic surfactant, Sodium Dodecyl Sulfate (SDS). The information presented is intended to assist researchers in selecting the appropriate surfactant for their specific applications, with a focus on experimental data and methodologies.
I. Overview of Surfactant Properties
Surfactants are amphiphilic molecules that reduce the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Their unique properties are critical in a vast array of scientific and industrial applications, including drug delivery, cell lysis, and protein solubilization. This guide focuses on two anionic surfactants: sodium tridecanoate, a fatty acid salt, and sodium dodecyl sulfate, an alkyl sulfate.
Sodium Dodecyl Sulfate (SDS) is a well-characterized and extensively utilized surfactant known for its strong denaturing capabilities and high detergency. It is a synthetic surfactant with a 12-carbon alkyl chain attached to a sulfate head group.
Tridecanoic acid, sodium salt , also known as sodium tridecanoate, is a soap, a type of surfactant derived from a 13-carbon fatty acid. As a member of the fatty acid salt family, its properties are influenced by its alkyl chain length.
II. Comparative Data of Surfactant Properties
The following table summarizes the key surfactant properties of sodium tridecanoate and sodium dodecyl sulfate. It is important to note that experimental data for sodium tridecanoate is less abundant in scientific literature compared to SDS. The provided data for sodium tridecanoate is based on available information and general trends observed for homologous series of fatty acid salts.
| Property | Tridecanoic acid, sodium salt (1:1) | Sodium Dodecyl Sulfate (SDS) |
| Chemical Formula | C₁₃H₂₅NaO₂ | C₁₂H₂₅NaO₄S |
| Molecular Weight | 236.33 g/mol | 288.38 g/mol |
| Critical Micelle Concentration (CMC) | ~0.1 mM (estimated) | ~8.2 mM[1] |
| Surface Tension at CMC | Data not readily available | ~38 mN/m |
| Krafft Temperature | Data not readily available | ~10-20 °C[2] |
| Biodegradability | Expected to be readily biodegradable | Readily biodegradable[3] |
| Toxicity | Generally considered to have low toxicity | Can cause skin and eye irritation; toxic to aquatic organisms at high concentrations |
III. Experimental Protocols
Accurate determination of surfactant properties is crucial for their effective application. Below are detailed methodologies for key experiments.
A. Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelle formation begins.
1. By Conductivity Measurement:
This method is based on the change in the molar conductivity of the surfactant solution as a function of its concentration.
-
Apparatus: Conductivity meter, magnetic stirrer, burette.
-
Procedure:
-
Prepare a stock solution of the surfactant in deionized water.
-
Place a known volume of deionized water in a beaker with a magnetic stir bar and measure its initial conductivity.
-
Titrate the water with the surfactant stock solution, recording the conductivity after each addition and allowing the solution to equilibrate.
-
Plot the specific or molar conductivity versus the surfactant concentration.
-
The CMC is determined as the concentration at the intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions.
-
Workflow for CMC Determination by Conductivity:
2. By Surface Tension Measurement:
The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), beakers.
-
Procedure:
-
Prepare a series of surfactant solutions of varying concentrations.
-
Measure the surface tension of each solution using a calibrated tensiometer.
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at which the sharp decrease in surface tension levels off.
-
B. Determination of Foaming Ability and Stability
Foaming is a key characteristic of many surfactant applications.
-
Apparatus: Graduated cylinders with stoppers, stopwatch.
-
Procedure (Shake Test):
-
Prepare solutions of the surfactants at a concentration above their CMC.
-
Pour a fixed volume (e.g., 50 mL) of each surfactant solution into a separate graduated cylinder.
-
Shake each cylinder vigorously for a set amount of time (e.g., 30 seconds).
-
Immediately measure the initial foam volume. This is an indicator of foaming ability.
-
Record the foam volume at regular intervals (e.g., every minute) to assess foam stability.
-
Logical Relationship in Foam Analysis:
C. Determination of Emulsifying Ability and Stability
The ability of a surfactant to form and stabilize an emulsion is critical in many formulations.
-
Apparatus: Homogenizer or vortex mixer, test tubes, spectrophotometer (optional).
-
Procedure:
-
Prepare an aqueous solution of the surfactant.
-
Add a specific volume of an immiscible oil (e.g., mineral oil) to the surfactant solution.
-
Homogenize the mixture for a set time to form an emulsion.
-
Transfer the emulsion to a graduated test tube and observe the separation of phases over time. Emulsion stability is inversely related to the rate of phase separation.
-
Alternatively, the turbidity of the emulsion can be measured over time using a spectrophotometer, with a slower decrease in turbidity indicating higher stability.
-
IV. Discussion and Conclusion
Sodium Dodecyl Sulfate (SDS) is a powerful and efficient surfactant with a low CMC, indicating its effectiveness at low concentrations. Its well-documented properties and extensive use make it a reliable choice for applications requiring strong detergency and denaturation. However, its potential for skin irritation and toxicity to aquatic life at higher concentrations are important considerations.
Tridecanoic acid, sodium salt , as a soap, is expected to be a milder surfactant compared to SDS. Fatty acid salts are generally known to be readily biodegradable and have lower toxicity profiles. The longer alkyl chain of tridecanoate (C13) compared to the common soap sodium laurate (C12) would suggest a lower CMC and potentially better surface activity. However, the lack of extensive experimental data for sodium tridecanoate necessitates further research to fully characterize its properties and potential applications. For researchers seeking alternatives to alkyl sulfates, particularly in formulations where mildness and biodegradability are paramount, fatty acid salts like sodium tridecanoate represent a promising area of investigation.
References
A Comparative Analysis of Tridecanoic Acid, Sodium Salt (1:1) and Other Long-Chain Fatty Acid Salts in Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in determining the efficacy and bioavailability of a drug product. Among these, long-chain fatty acid salts are gaining attention for their ability to enhance drug delivery. This guide provides an objective comparison of the performance of Tridecanoic acid, sodium salt (1:1) against its close homologues, Sodium dodecanoate (C12) and Sodium tetradecanoate (C14), with a focus on their physicochemical properties and their role in enhancing drug absorption.
This comparison is supported by experimental data to aid in the informed selection of these excipients in pharmaceutical formulations.
Performance Comparison of Long-Chain Fatty Acid Sodium Salts
The performance of fatty acid salts as pharmaceutical excipients is closely linked to their physicochemical properties, such as their critical micelle concentration (CMC) and their ability to enhance the absorption of drugs. The following table summarizes key performance indicators for Tridecanoic acid, sodium salt and its neighboring homologues.
| Performance Metric | Sodium Dodecanoate (C12) | Tridecanoic acid, sodium salt (C13) | Sodium Tetradecanoate (C14) |
| Critical Micelle Concentration (CMC) (mM) | 0.3 | 0.1 | 0.1 |
| Threshold Concentration for Absorption Enhancement (mM) | 0.3 | 0.1 | 0.1 |
Data sourced from a study on the physico-chemical properties of fatty acids for assessing the threshold concentration to enhance the absorption of a hydrophilic drug.
The data indicates a clear trend related to the alkyl chain length of the fatty acid salt. As the chain length increases from C12 to C13 and C14, both the critical micelle concentration and the threshold concentration required to enhance drug absorption decrease. This suggests that Tridecanoic acid, sodium salt and Sodium tetradecanoate are effective at lower concentrations compared to Sodium dodecanoate.
The Role of Chain Length in Drug Absorption Enhancement
The efficacy of fatty acid salts in promoting the absorption of hydrophilic drugs is intrinsically linked to their surfactant properties and their ability to form micelles. The chain length of the fatty acid plays a pivotal role in these characteristics.
Figure 1. Relationship between fatty acid chain length, CMC, and drug absorption enhancement.
As depicted in Figure 1, an increase in the carbon chain length of the fatty acid salt leads to a decrease in its Critical Micelle Concentration. A lower CMC signifies that micelle formation occurs at a lower concentration. These micelles can encapsulate drug molecules, increasing their solubility and facilitating their transport across biological membranes, thus enhancing absorption. The experimental data confirms that a lower CMC directly correlates with a lower threshold concentration of the fatty acid salt required to initiate a significant improvement in drug absorption.
Experimental Protocols
To provide a comprehensive understanding of the presented data, the methodology employed in the key cited experiments is detailed below.
Determination of the Threshold Concentration for Drug Absorption Enhancement
The experiment to determine the threshold concentration of fatty acid salts for enhancing the absorption of a hydrophilic drug was conducted using an in vitro model with a Caco-2 cell monolayer, which is a widely accepted model for the intestinal barrier.
Experimental Workflow:
Figure 2. Experimental workflow for determining the threshold concentration for drug absorption enhancement.
Methodology:
-
Cell Culture: Caco-2 cells were seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation into a monolayer with well-defined tight junctions.
-
Transport Studies: The Caco-2 monolayers were mounted in a diffusion chamber system. A solution containing a hydrophilic model drug and varying concentrations of the fatty acid sodium salts (from C9 to C14) was added to the apical (donor) compartment.
-
Sample Collection: At predetermined time intervals, samples were withdrawn from the basolateral (receiver) compartment.
-
Analysis: The concentration of the model drug in the collected samples was quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Permeability Calculation: The apparent permeability coefficient (Papp), a measure of the drug's ability to cross the cell monolayer, was calculated for each concentration of the fatty acid salt.
-
Threshold Determination: The threshold concentration for absorption enhancement was identified as the concentration of the fatty acid salt at which a statistically significant increase in the Papp value was observed compared to the control (drug solution without any fatty acid salt).
Conclusion
The comparative analysis reveals that Tridecanoic acid, sodium salt (1:1) and Sodium tetradecanoate (C14) exhibit superior performance in enhancing drug absorption at lower concentrations compared to Sodium dodecanoate (C12). This is attributed to their lower critical micelle concentrations, a direct consequence of their longer alkyl chains. For drug development professionals, this implies that the use of odd-chain fatty acid salts like sodium tridecanoate could be a strategic choice to achieve desired bioavailability enhancements with potentially lower excipient concentrations, which may offer advantages in formulation design and safety profiles. The selection of the optimal fatty acid salt will, however, depend on the specific characteristics of the drug molecule and the desired formulation properties.
Efficacy of Tridecanoic acid, sodium salt (1:1) as a corrosion inhibitor compared to other organic compounds.
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the performance of tridecanoic acid, sodium salt as a corrosion inhibitor in comparison to other organic compounds, supported by experimental data and detailed methodologies.
Introduction
Organic compounds are a cornerstone in the strategy to mitigate corrosion, a persistent challenge in numerous industrial and biomedical applications. Among these, fatty acid salts have garnered attention for their potential as effective and environmentally benign corrosion inhibitors. This guide provides a comparative evaluation of the efficacy of tridecanoic acid, sodium salt (NaC13) as a corrosion inhibitor against other organic compounds. The information presented is based on available experimental data and is intended to inform material selection and the development of novel anti-corrosion strategies.
While direct, comprehensive studies on the corrosion inhibition of steel by tridecanoic acid, sodium salt are limited in the public domain, this guide synthesizes available data for related compounds and different metal substrates to provide a reasoned comparison.
Mechanism of Action: The Protective Barrier
The primary mechanism by which fatty acid salts, including tridecanoic acid, sodium salt, inhibit corrosion is through the formation of a protective film on the metal surface. This process involves the adsorption of the inhibitor molecules onto the metal. The carboxylate head of the fatty acid salt interacts with the metal surface, while the long hydrocarbon tail forms a hydrophobic barrier, effectively isolating the metal from the corrosive environment. This adsorption can be classified as physisorption, chemisorption, or a combination of both.
Below is a diagram illustrating the general mechanism of corrosion inhibition by fatty acid salts.
Caption: General mechanism of corrosion inhibition by fatty acid salts.
Comparative Performance Data
The following table summarizes the corrosion inhibition efficiency of various organic compounds, including fatty acid derivatives. It is important to note the different experimental conditions, such as the metal substrate, corrosive medium, and test methodology, which can significantly influence the results.
| Inhibitor | Metal Substrate | Corrosive Medium | Test Method(s) | Inhibitor Concentration | Inhibition Efficiency (%) | Reference(s) |
| Sodium Tridecanoate (NaC13) | Copper | Neutral Aqueous | Anodic Polarization | >0.07 mmol/l | Decreased active dissolution | [1] |
| Sodium Laurate (NaC12) | Copper | Neutral Aqueous | Adsorption Studies | N/A | Adsorption noted | [1] |
| Sodium Oleyl Sarcosinate | Copper | Neutral Aqueous | Adsorption Studies | N/A | Adsorption noted | [1] |
| Fatty Acid Hydrazides (C11, C12, C18) | Mild Steel | 15% HCl (boiling) | Weight Loss, Potentiodynamic Pol. | 500 ppm | 85 - 96 | [2] |
| 1-Decene-4-phenyl-thiosemicarbazide | Mild Steel | 15% HCl (hot) | Weight Loss | 5000 mg/l | 96.0 | [2] |
| Oleic Acid Hydrazide (OAH) | Mild Steel | 1 M HCl | Potentiodynamic Polarization | 500 ppm | 96.0 | [2] |
| Fatty Acid Sulphonate | Mild Steel | 1 M HCl | Weight Loss, Cathodic Polarization | Increasing concentration | Increased with concentration | |
| Hexanoic Acid (C6) | Low Carbon Steel | 0.1 M H2SO4 | Polarization Curve | 20 mM | Lower than Octanoic Acid | [1] |
| Octanoic Acid (C8) | Low Carbon Steel | 0.1 M H2SO4 | Polarization Curve | 20 mM | 72.33 | [1] |
| Methyltrioctylammonium Laurate ([N8881][C12:0]) | Mild Steel | 1 M HCl | Electrochemical, Weight Loss | N/A | 90.69 | [3] |
Experimental Protocols
The data presented in this guide were obtained using standard corrosion testing methodologies. The following are detailed descriptions of the key experimental protocols.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine corrosion rates and inhibitor efficiency.
Workflow Diagram:
Caption: Workflow for the weight loss corrosion test.
Protocol:
-
Specimen Preparation: Metal specimens (e.g., mild steel coupons) of known dimensions are prepared. Their surfaces are typically abraded with silicon carbide paper of various grades, degreased with a solvent like acetone, washed with distilled water, and dried.
-
Initial Measurement: The initial weight of each specimen is accurately recorded.
-
Immersion: The specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without the corrosion inhibitor at a specific concentration and temperature for a predetermined period.
-
Final Measurement: After the immersion period, the specimens are removed, cleaned to remove corrosion products (often using a specific cleaning solution), washed, dried, and re-weighed.
-
Calculation:
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × ΔW) / (A × T × ρ) where K is a constant, ΔW is the weight loss, A is the surface area, T is the immersion time, and ρ is the density of the metal.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
-
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to study the kinetics of corrosion reactions. It provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic behavior of the system.
Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned over a range (typically ±250 mV from OCP) at a constant scan rate.
-
Data Analysis: The resulting polarization curve (a plot of log(current density) vs. potential) is analyzed. The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) to the corrosion potential (Ecorr).
-
Calculation: The inhibition efficiency is calculated using the corrosion current densities: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] × 100 where icorr(blank) is the corrosion current density without the inhibitor, and icorr(inh) is the corrosion current density with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive electrochemical technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
Protocol:
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Measurement: A small amplitude AC voltage signal is applied to the working electrode at its OCP over a range of frequencies. The resulting current and phase shift are measured.
-
Data Presentation: The data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
Data Analysis: The impedance spectra are analyzed by fitting them to an equivalent electrical circuit model. Key parameters obtained include the solution resistance (Rs) and the charge transfer resistance (Rct). An increase in the Rct value in the presence of an inhibitor indicates a higher resistance to corrosion.
-
Calculation: The inhibition efficiency can be calculated from the charge transfer resistance values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] × 100 where Rct(inh) is the charge transfer resistance with the inhibitor, and Rct(blank) is the charge transfer resistance without the inhibitor.
Conclusion
The available data suggests that fatty acids and their derivatives can be effective corrosion inhibitors for various metals, including steel. While specific quantitative data for the corrosion inhibition of steel by tridecanoic acid, sodium salt is not prevalent in the reviewed literature, the performance of similar long-chain fatty acid salts indicates a potential for good efficacy. The length of the alkyl chain in fatty acid-based inhibitors has been shown to influence their protective properties.
For a definitive assessment of the efficacy of tridecanoic acid, sodium salt as a corrosion inhibitor for specific applications, further experimental studies on the target metal (e.g., steel) under relevant corrosive conditions are highly recommended. The experimental protocols detailed in this guide provide a robust framework for such investigations. Researchers and professionals in drug development and material science are encouraged to consider these methodologies for evaluating and comparing the performance of novel corrosion inhibitors.
References
A Researcher's Guide to Ensuring Reproducibility with Tridecanoic Acid, Sodium Salt from Diverse Suppliers
For researchers, scientists, and professionals in drug development, the consistency and purity of reagents are paramount to the reproducibility of experimental results. This guide addresses the potential for variability in Tridecanoic acid, sodium salt (1:1) sourced from different suppliers and provides a framework for its evaluation.
This guide offers a standardized protocol for testing the biological activity of Tridecanoic acid, sodium salt and presents a hypothetical data comparison to illustrate how such a validation effort could be structured and reported.
Hypothetical Performance Comparison
To ensure consistent experimental outcomes, it is recommended to perform a validation assay upon receiving Tridecanoic acid, sodium salt from a new supplier or a new lot from an existing supplier. The following table represents a hypothetical comparison of the compound from three different suppliers using a standard cell viability assay.
Table 1: Hypothetical Comparison of Tridecanoic Acid, Sodium Salt from Different Suppliers on Cell Viability
| Supplier | Lot Number | Purity (as stated by supplier) | EC50 in HEK293 Cells (µM) | Observed Cell Morphology |
| Supplier A | A123 | >99% | 150 | Normal, dose-dependent cytotoxicity |
| Supplier B | B456 | >98% | 145 | Normal, dose-dependent cytotoxicity |
| Supplier C | C789 | >99% | 210 | Atypical cytotoxicity at high conc. |
Note: The data presented in this table is hypothetical and for illustrative purposes only. EC50 values would need to be determined experimentally.
Key Experimental Protocol: Cell Viability Assay
A common method to assess the biological activity and potential cytotoxicity of a fatty acid salt is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity.
Objective: To determine the half-maximal effective concentration (EC50) of Tridecanoic acid, sodium salt from different suppliers on a selected cell line (e.g., HEK293, HepG2).
Materials:
-
Tridecanoic acid, sodium salt (from Suppliers A, B, and C)
-
Selected cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 100 mM stock solution of Tridecanoic acid, sodium salt from each supplier in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 500 µM.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the EC50 value using non-linear regression analysis.
Visualization of Workflow and Biological Context
To better understand the experimental process and the potential biological role of tridecanoic acid, the following diagrams are provided.
A generalized workflow for validating Tridecanoic acid, sodium salt from different suppliers.
Tridecanoic acid, as a medium-chain fatty acid, can be metabolized through beta-oxidation and may influence various cellular signaling pathways.
Potential metabolic and signaling pathways influenced by tridecanoic acid.
A Comparative Analysis of the Emulsifying Capacity of Tridecanoic Acid, Sodium Salt (1:1) Against Commercial Emulsifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the emulsifying capacity of Tridecanoic acid, sodium salt (1:1) against widely used commercial emulsifiers: Polysorbate 80 (Tween 80), Sorbitan Monooleate (Span 80), Lecithin, and Sodium Lauryl Sulfate (SLS). This document offers a comparative analysis based on calculated Hydrophilic-Lipophilic Balance (HLB) values and available performance data, supplemented with detailed experimental protocols for direct evaluation.
Introduction to Emulsifiers and the Hydrophilic-Lipophilic Balance (HLB) System
Emulsifiers are critical components in pharmaceutical and various other formulations, enabling the stabilization of immiscible liquids, such as oil and water, into a homogenous dispersion known as an emulsion. The effectiveness of an emulsifier is often characterized by its Hydrophilic-Lipophilic Balance (HLB), a scale that indicates the relative affinity of the surfactant for water and oil. Emulsifiers with low HLB values are more lipophilic (oil-soluble) and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic (water-soluble) and favor the formation of oil-in-water (O/W) emulsions.[1][2]
Comparative Analysis of Emulsifier Properties
A key predictor of an emulsifier's performance is its HLB value. For ionic surfactants like Tridecanoic acid, sodium salt, the Davies method provides a reliable means of HLB calculation.[2][3]
HLB Calculation for Tridecanoic Acid, Sodium Salt (1:1) using the Davies Method:
The Davies method calculates the HLB using the formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
For Tridecanoic acid, sodium salt (CH₃(CH₂)₁₁COO⁻Na⁺):
-
Hydrophilic group: -COO⁻Na⁺ (group number ≈ 19.1)
-
Lipophilic groups:
-
12 x -CH₂- groups (group number per group ≈ 0.475)
-
1 x -CH₃ group (group number per group ≈ 0.475)
-
Calculation: HLB = 7 + 19.1 - (12 * 0.475) - (1 * 0.475) HLB = 7 + 19.1 - 5.7 - 0.475 HLB ≈ 20
An estimated HLB value of approximately 20 for Tridecanoic acid, sodium salt suggests it is a highly hydrophilic emulsifier, strongly favoring the formation of oil-in-water emulsions.
The following table summarizes the HLB values and typical performance characteristics of the selected emulsifiers based on available data.
| Emulsifier | Chemical Type | HLB Value | Typical Emulsion Type | Reported Mean Droplet Size (O/W Emulsion) | Notes on Stability |
| Tridecanoic acid, sodium salt (1:1) | Anionic Surfactant (Fatty Acid Salt) | ~20 (Calculated) | O/W | Data not available; requires experimental determination. | Expected to form stable O/W emulsions due to high HLB.[4][5] |
| Polysorbate 80 (Tween 80) | Non-ionic Surfactant | 15.0[6] | O/W | 100 nm - 2 µm[4][7] | Generally forms highly stable O/W emulsions.[7] |
| Sorbitan Monooleate (Span 80) | Non-ionic Surfactant | 4.3[6] | W/O | Not typically used alone for O/W emulsions. Can produce large droplets (>30 µm) in O/W systems.[8] | Primarily used for W/O emulsions or in combination with high HLB emulsifiers.[8] |
| Lecithin | Natural Phospholipid | 4-9 (can vary) | O/W and W/O | 100 nm - several µm[6][9] | Stability is dependent on concentration and source. Can form stable O/W emulsions.[10] |
| Sodium Lauryl Sulfate (SLS) | Anionic Surfactant | 40[6] | O/W | Droplet size can be in the sub-micron range. | Can form stable emulsions, but stability may be lower compared to non-ionic surfactants like Polysorbate 60 under certain conditions.[4] |
Experimental Protocols for Benchmarking Emulsifying Capacity
To objectively compare the emulsifying performance of Tridecanoic acid, sodium salt with commercial emulsifiers, the following experimental protocols are recommended.
Determination of Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI)
This method provides a quantitative measure of an emulsifier's ability to form an emulsion and the stability of that emulsion over a defined period.
Principle: The EAI is determined by the turbidity of a freshly prepared emulsion, which relates to the interfacial area stabilized by the emulsifier. The ESI is assessed by monitoring the change in turbidity over time.
Procedure:
-
Preparation of Aqueous Emulsifier Solution: Prepare a standardized concentration (e.g., 1% w/v) of each emulsifier in deionized water.
-
Emulsion Formation:
-
Take a defined volume of the aqueous emulsifier solution (e.g., 30 mL).
-
Add a specific volume of a chosen oil phase (e.g., 10 mL of a medium-chain triglyceride oil).
-
Homogenize the mixture using a high-shear homogenizer at a constant speed and time (e.g., 10,000 rpm for 2 minutes) to form an oil-in-water emulsion.
-
-
EAI Measurement:
-
Immediately after homogenization, pipette a small aliquot of the emulsion (e.g., 100 µL) from the bottom of the container.
-
Dilute the aliquot in a known volume of a 0.1% sodium dodecyl sulfate (SDS) solution (e.g., 10 mL). The SDS solution prevents further flocculation or coalescence.
-
Measure the absorbance of the diluted emulsion at 500 nm using a spectrophotometer. The absorbance reading at time zero (A₀) is used to calculate the EAI.
-
-
ESI Measurement:
-
After a set time interval (e.g., 10 minutes), take another aliquot from the same location in the emulsion.
-
Dilute and measure the absorbance at 500 nm (A₁₀) using the same procedure as for the EAI measurement.
-
-
Calculations:
-
EAI (m²/g) = (2 * T * A₀ * Dilution Factor) / (C * φ * 10,000)
-
T = 2.303 (for converting absorbance to turbidity)
-
A₀ = Absorbance at time 0
-
Dilution Factor = Final volume / Initial aliquot volume
-
C = Concentration of emulsifier (g/mL)
-
φ = Oil volume fraction in the emulsion
-
-
ESI (min) = (A₀ / (A₀ - A₁₀)) * 10
-
Droplet Size and Polydispersity Index (PDI) Analysis
This protocol determines the size distribution of the emulsion droplets, a critical factor in emulsion stability and performance.
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the emulsion droplets and the polydispersity of the droplet population.
Procedure:
-
Sample Preparation:
-
Prepare emulsions as described in the EAI/ESI protocol.
-
Dilute a small sample of the emulsion with deionized water to a suitable concentration for DLS analysis (to achieve an appropriate scattering intensity).
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to a constant temperature (e.g., 25°C).
-
Transfer the diluted emulsion to a clean cuvette and place it in the instrument.
-
Perform the DLS measurement to obtain the average droplet size (Z-average) and the Polydispersity Index (PDI).
-
-
Data Analysis:
-
Record the Z-average diameter and PDI for each emulsion. A smaller droplet size and a lower PDI generally indicate a more effective emulsification process.
-
Emulsion Stability Assessment using Turbiscan
This method provides a rapid and quantitative assessment of emulsion stability by detecting changes in droplet migration and size over time.
Principle: The Turbiscan analyzer measures the backscattering and transmission of light through a sample as a function of its height. Changes in these profiles over time indicate destabilization phenomena such as creaming, sedimentation, flocculation, and coalescence.
Procedure:
-
Sample Preparation:
-
Prepare emulsions as previously described.
-
Transfer a sufficient volume of the fresh emulsion (e.g., 20 mL) into a Turbiscan measurement cell.
-
-
Turbiscan Analysis:
-
Place the measurement cell in the Turbiscan analyzer.
-
Set the analysis parameters, including the duration of the measurement and the time interval between scans.
-
Initiate the analysis to monitor the backscattering and transmission profiles over time.
-
-
Data Analysis:
-
The instrument's software calculates the Turbiscan Stability Index (TSI), which provides a single value representing the overall instability of the emulsion. A lower TSI value indicates greater stability.
-
Analyze the backscattering profiles to identify specific destabilization mechanisms (e.g., the formation of a cream layer at the top or a sediment layer at the bottom).
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comprehensive evaluation of emulsifier performance.
Logical Relationship of Emulsifier HLB and Emulsion Type
This diagram illustrates the relationship between the HLB value of a surfactant and the type of emulsion it is likely to form.
Conclusion
Based on the calculated HLB value, Tridecanoic acid, sodium salt (1:1) is predicted to be a highly effective emulsifier for oil-in-water emulsions, comparable to other high-HLB surfactants like Sodium Lauryl Sulfate and Polysorbate 80. However, experimental validation is crucial to confirm its performance characteristics, including its Emulsifying Activity Index, Emulsion Stability Index, and its ability to produce emulsions with a small and uniform droplet size. The provided protocols offer a robust framework for a direct and quantitative comparison of Tridecanoic acid, sodium salt against established commercial emulsifiers, enabling researchers and formulation scientists to make data-driven decisions for their specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrophilic-lipophilic balance [chemeurope.com]
- 3. labinsights.nl [labinsights.nl]
- 4. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. wjbphs.com [wjbphs.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
A Comparative Guide to In-House Validation of Analytical Methods for Tridecanoic Acid, Sodium Salt (1:1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the in-house validation of Tridecanoic acid, sodium salt (1:1): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The information presented is essential for selecting the appropriate analytical technique and for establishing a robust in-house validation protocol to ensure data integrity and regulatory compliance.
Methodology Comparison
The selection of an analytical method for the quantification of Tridecanoic acid, sodium salt (1:1) is critical and depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a detailed comparison of two widely used methods.
Table 1: Comparison of In-House Validated GC-MS and HPLC-MS Methods
| Validation Parameter | In-House GC-MS Method (Illustrative Data) | Alternative HPLC-MS Method (Illustrative Data) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | ||
| - Intraday | ≤ 5% | ≤ 3% |
| - Interday | ≤ 8% | ≤ 5% |
| Limit of Detection (LOD) | 1 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 3 µg/mL | 0.15 µg/mL |
| Specificity | High (with derivatization) | Very High |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method.
In-House Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the conversion of Tridecanoic acid, sodium salt to its volatile methyl ester derivative for analysis by GC-MS.
1. Sample Preparation and Derivatization:
-
Accurately weigh 10 mg of the Tridecanoic acid, sodium salt (1:1) sample.
-
Dissolve the sample in 1 mL of a suitable organic solvent (e.g., methanol).
-
Add 200 µL of a derivatization agent, such as Boron Trifluoride-Methanol solution (14% BF3 in Methanol).
-
Heat the mixture at 60°C for 30 minutes to facilitate the formation of the Fatty Acid Methyl Ester (FAME).
-
After cooling, add 1 mL of hexane and 1 mL of deionized water, and vortex thoroughly.
-
Allow the layers to separate and carefully collect the upper hexane layer containing the tridecanoic acid methyl ester for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Alternative Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method allows for the direct analysis of Tridecanoic acid without the need for derivatization, offering a more streamlined workflow.
1. Sample Preparation:
-
Accurately weigh 1 mg of the Tridecanoic acid, sodium salt (1:1) sample.
-
Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. HPLC-MS Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for the specific transition of Tridecanoic acid.
Visualizations
Experimental Workflow for In-House GC-MS Method Validation
The following diagram outlines the key stages in the in-house validation of the GC-MS method for Tridecanoic acid, sodium salt (1:1).
Caption: Workflow for GC-MS Method Validation.
Logical Comparison of Analytical Methods
This diagram provides a logical comparison of the GC-MS and HPLC-MS methods based on key performance attributes.
Safety Operating Guide
Safe Disposal of Tridecanoic Acid, Sodium Salt (1:1): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Tridecanoic acid, sodium salt (1:1), safeguarding both personnel and the environment.
Tridecanoic acid and its salts are common reagents in various research and development applications. While not classified as a hazardous substance for transport, proper disposal protocols are necessary to mitigate any potential environmental impact and to adhere to regulatory compliance.[1]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal or cleanup procedures, it is crucial to be equipped with the appropriate personal protective equipment. Tridecanoic acid is an irritant, and similar precautions should be taken for its sodium salt.[1]
Recommended PPE:
| Equipment | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Compatible chemical-resistant gloves |
| Respiratory Protection | Government-approved respirator (when dust is generated) |
| Protective Clothing | Lab coat, long pants, and closed-toe shoes |
Always handle Tridecanoic acid, sodium salt in a well-ventilated area to avoid inhalation of dust.[2] Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
Step-by-Step Disposal Procedure
The recommended method for the disposal of Tridecanoic acid, sodium salt involves consultation with a licensed professional waste disposal service.[1] This ensures that all local, state, and federal environmental regulations are strictly followed.[1]
-
Containerization: Place the waste Tridecanoic acid, sodium salt in a clean, dry, and properly labeled, sealable container.[3]
-
Labeling: Clearly label the container with the chemical name: "Tridecanoic acid, sodium salt (1:1)".
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Professional Disposal: Contact a licensed professional waste disposal service for collection and disposal.[1] The material may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]
Note: Never dispose of Tridecanoic acid, sodium salt down the drain or in regular trash.[1][2]
Accidental Spill Cleanup Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate unnecessary personnel from the area and ensure adequate ventilation.[1]
-
Wear PPE: Before cleaning the spill, don the recommended personal protective equipment.[1]
-
Containment: For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[1][2][3] For wet spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container.[4]
-
Decontamination: After the material has been collected, wash the spill site with soap and copious amounts of water.[1]
-
Waste Disposal: Dispose of the contained spill waste in the same manner as the original chemical, through a licensed professional waste disposal service.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Tridecanoic acid, sodium salt.
Caption: Disposal workflow for Tridecanoic acid, sodium salt.
References
Personal protective equipment for handling Tridecanoic acid, sodium salt (1:1)
This guide provides immediate, essential safety and logistical information for handling Tridecanoic acid, sodium salt (1:1) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling Tridecanoic acid, sodium salt (1:1).
| Body Part | Personal Protective Equipment (PPE) | Specifications and Usage |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be appropriate in some workplaces.[1] | Must be worn at all times in the laboratory. Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] |
| Hands | Chemically resistant gloves. | Select gloves based on an evaluation of the possible hazards, duration of use, and the chemical resistance and physical properties of the glove material.[1] |
| Body | Laboratory coat, long-sleeved clothing.[2] | Protective clothing must be selected based on the hazards present in the workplace.[1] |
| Respiratory | NIOSH-approved respirator or a dust respirator. | Use when ventilation is inadequate, if exposure limits are exceeded, or if irritation or other symptoms are experienced.[3] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risks.
1. Engineering Controls:
-
Work in a well-ventilated area. Use a chemical fume hood or local exhaust ventilation to keep airborne concentrations low.[1][3]
-
Ensure that an eyewash station and a safety shower are readily accessible.[2][3]
2. Handling Procedures:
-
Avoid all personal contact, including inhalation of dust or fumes.[4]
-
Minimize dust generation and accumulation during handling.[1][3]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][3]
3. Storage:
-
Keep away from sources of ignition and incompatible substances such as strong oxidizing agents, strong reducing agents, and strong bases.[3]
Emergency Procedures
Spill Response:
-
Evacuate unprotected personnel from the area.
-
Wear appropriate PPE as outlined above.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][3] Avoid generating dust.[3]
-
For liquid spills, absorb with an inert material and place in a suitable disposal container.[1]
-
Wash the spill area thoroughly.
-
Prevent the product from entering drains, other waterways, or soil.[1]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Get medical advice if skin irritation occurs.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention if eye irritation persists.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
Disposal Plan
All waste materials should be handled as hazardous until characterized.
-
Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1]
-
Do not allow the chemical to enter sewers or surface and ground water.[6]
-
Contaminated packaging should be treated as the product itself.
Workflow for Safe Handling of Tridecanoic Acid, Sodium Salt (1:1)
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
